Product packaging for N-Boc-N-bis(PEG3-NHS ester)(Cat. No.:)

N-Boc-N-bis(PEG3-NHS ester)

Cat. No.: B8106115
M. Wt: 719.7 g/mol
InChI Key: PQSUBGGFVYSVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Boc-N-bis(PEG3-NHS ester) is a useful research compound. Its molecular formula is C31H49N3O16 and its molecular weight is 719.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Boc-N-bis(PEG3-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-N-bis(PEG3-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H49N3O16 B8106115 N-Boc-N-bis(PEG3-NHS ester)

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49N3O16/c1-31(2,3)48-30(41)32(10-14-44-18-22-46-20-16-42-12-8-28(39)49-33-24(35)4-5-25(33)36)11-15-45-19-23-47-21-17-43-13-9-29(40)50-34-26(37)6-7-27(34)38/h4-23H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUBGGFVYSVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOCCOCCOCCC(=O)ON1C(=O)CCC1=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49N3O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-N-bis(PEG3-NHS ester): A Versatile Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-NHS ester) is a branched, heterobifunctional crosslinker that is playing an increasingly important role in the fields of bioconjugation, drug delivery, and targeted protein degradation.[1][2][3] Its unique architecture, featuring a central Boc-protected amine and two polyethylene (B3416737) glycol (PEG) arms terminating in N-hydroxysuccinimide (NHS) esters, offers a powerful tool for the precise construction of complex biomolecular conjugates.[2][3] The PEG3 spacers enhance solubility and bioavailability while providing spatial separation between conjugated molecules, and the orthogonal protecting group strategy allows for sequential and controlled conjugation reactions.[2][3] This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to N-Boc-N-bis(PEG3-NHS ester).

Core Properties and Specifications

N-Boc-N-bis(PEG3-NHS ester) is a valuable reagent for researchers developing antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.[1][4][5] Its key features include dual NHS ester groups for efficient coupling to primary amines and a Boc-protected amine that allows for further, selective functionalization after deprotection under acidic conditions.[2][3] The presence of PEG chains improves the solubility and pharmacokinetic properties of the resulting conjugates.[6]

Physicochemical Properties
PropertyValueReference(s)
Chemical Formula C31H49N3O16[7][8][9]
Molecular Weight 719.7 g/mol [7][8][9]
CAS Number 2055042-31-2[7][8][9]
Appearance White to off-white solid or powder[8]
Purity Typically >95%[7][8]
Solubility and Storage
ParameterRecommendationReference(s)
Solubility Soluble in common organic solvents such as DMSO, DMF, and DCM.[7]
Storage Conditions Store at -20°C in a dry, dark place. It is recommended to keep the compound under a desiccated environment to prevent hydrolysis of the NHS esters.[3][7][8]

Key Applications

The unique trifunctional nature of N-Boc-N-bis(PEG3-NHS ester) makes it a versatile tool for a range of applications in drug development and chemical biology.

PROTAC Linker Synthesis

N-Boc-N-bis(PEG3-NHS ester) is widely recognized as a PEG-based linker for the synthesis of PROTACs.[1][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][10] The linker plays a critical role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The branched nature and flexibility of the PEG chains in N-Boc-N-bis(PEG3-NHS ester) can be advantageous in achieving the optimal distance and orientation for efficient protein degradation.[6]

Antibody-Drug Conjugate (ADC) Development

In the field of ADCs, this linker can be used to attach multiple drug molecules to an antibody.[6] One or both NHS esters can be reacted with amine groups on a cytotoxic drug. Subsequently, the Boc-protected amine can be deprotected and conjugated to the antibody, or vice-versa. The PEG spacers can help to improve the solubility and reduce the aggregation of the final ADC, potentially leading to improved efficacy and safety.[6]

Multifunctional Bioconjugation and Crosslinking

The orthogonal reactivity of the NHS esters and the protected amine allows for the sequential conjugation of different molecules.[2][3] For instance, the NHS esters can be used to link two different amine-containing biomolecules, such as proteins or peptides.[3] Following this, the Boc group can be removed to introduce a new reactive site for the attachment of a third molecule, such as a fluorescent probe or an imaging agent.[3]

Experimental Protocols

The following are detailed methodologies for the key applications of N-Boc-N-bis(PEG3-NHS ester).

Protocol 1: General Procedure for Protein Conjugation via NHS Ester Reaction

This protocol describes the conjugation of N-Boc-N-bis(PEG3-NHS ester) to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris should be avoided as they will compete with the protein for reaction with the NHS ester.

  • Linker Solution Preparation: Immediately before use, prepare a stock solution of N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so it is crucial to use anhydrous solvent and prepare the solution fresh.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the N-Boc-N-bis(PEG3-NHS ester) solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification: Remove excess, unreacted linker and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: The resulting conjugate can be characterized by techniques such as SDS-PAGE to confirm the increase in molecular weight, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection: Add an excess of TFA (e.g., 20-50% v/v in DCM) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, remove the TFA and DCM under reduced pressure.

  • Neutralization: Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Purification: The crude product can be purified by column chromatography if necessary.

Protocol 3: General Workflow for PROTAC Synthesis

This protocol provides a conceptual workflow for synthesizing a PROTAC using N-Boc-N-bis(PEG3-NHS ester). This typically involves a multi-step process.

Step 1: Conjugation to the first ligand (e.g., E3 ligase ligand)

  • If the E3 ligase ligand has a primary amine, react it with one or both NHS esters of N-Boc-N-bis(PEG3-NHS ester) following a procedure similar to Protocol 1 (for small molecules).

  • Purify the resulting conjugate.

Step 2: Boc Deprotection

  • Deprotect the Boc group on the purified conjugate from Step 1 using a procedure similar to Protocol 2 to expose the primary amine.

Step 3: Conjugation to the second ligand (e.g., target protein ligand)

  • The newly exposed amine can then be reacted with a second ligand that has a suitable functional group (e.g., a carboxylic acid activated as an NHS ester).

  • Purify the final PROTAC molecule using appropriate chromatographic techniques (e.g., HPLC).

Step 4: Characterization

  • Confirm the structure and purity of the final PROTAC using techniques such as NMR and high-resolution mass spectrometry.

Visualizations

Chemical Structure of N-Boc-N-bis(PEG3-NHS ester)

G cluster_core cluster_arm1 cluster_arm2 Boc Boc N N Boc->N PEG3_1 PEG3 N->PEG3_1 PEG3_2 PEG3 N->PEG3_2 NHS1 NHS ester PEG3_1->NHS1 NHS2 NHS ester PEG3_2->NHS2

Caption: Structure of N-Boc-N-bis(PEG3-NHS ester).

General Workflow for Bioconjugation

G A N-Boc-N-bis(PEG3-NHS ester) C NHS Ester Reaction (pH 7.2-8.5) A->C B Amine-containing Molecule 1 (e.g., Protein) B->C D Boc-protected Conjugate C->D Formation of Amide Bond E Boc Deprotection (e.g., TFA/DCM) D->E F Amine-functionalized Conjugate E->F H Second Conjugation Reaction F->H G Molecule 2 (e.g., Drug, Probe) G->H I Final Bifunctional Conjugate H->I

Caption: General workflow for sequential bioconjugation.

PROTAC Mechanism of Action

G cluster_protac PROTAC Molecule POI_ligand Target Protein Ligand Linker Linker (e.g., N-bis(PEG3)) POI_ligand->Linker Ternary Ternary Complex (POI-PROTAC-E3) POI_ligand->Ternary E3_ligand E3 Ligase Ligand Linker->E3_ligand E3_ligand->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

The Strategic Role of the Boc Protecting Group in Advanced Crosslinker Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation and drug development, the precise and controlled formation of covalent bonds is paramount. Bifunctional crosslinkers serve as the molecular bridges that connect different chemical entities, such as antibodies and cytotoxic drugs in antibody-drug conjugates (ADCs). The success of these complex syntheses often hinges on a strategic approach to protecting reactive functional groups to prevent unwanted side reactions. Among the arsenal (B13267) of protective groups, the tert-butoxycarbonyl (Boc) group stands out for its unique properties and widespread application. This technical guide delves into the core function of the Boc protecting group in crosslinkers, providing a comprehensive overview of its mechanism, applications, and the experimental protocols necessary for its successful implementation.

Core Principles of Boc Protection in Crosslinkers

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group predominantly used for amines.[1] In the context of crosslinkers, a Boc group is typically used to temporarily block a primary or secondary amine, rendering it unreactive while another part of the crosslinker is functionalized.[2][3] This strategy is fundamental to the synthesis of heterobifunctional crosslinkers, where two different reactive moieties must be introduced sequentially.[]

The core function of the Boc protecting group in these applications is to enforce orthogonality in the synthetic strategy. Orthogonality refers to the ability to deprotect one functional group without affecting another.[5] The Boc group's lability in acidic conditions, while being stable to basic and nucleophilic conditions, makes it an ideal orthogonal partner for other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[5]

The mechanism of Boc protection typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base.[6] The deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) bond to release the free amine, carbon dioxide, and isobutene.[7][8]

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection is critical for the overall yield and purity of the final conjugate. While yields are often substrate-dependent, the following tables provide an overview of typical conditions and outcomes for Boc deprotection.

Table 1: Common Reagents and Conditions for Boc Deprotection

ReagentTypical ConcentrationSolventTemperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 - Room Temp30 min - 2 hMost common method; volatile byproducts are easily removed.[8]
Hydrochloric Acid (HCl)4 M1,4-Dioxane or MethanolRoom Temp1 - 4 hEffective alternative to TFA.[9]
Formic AcidNeat or in solution-Room Temp1 - 12 hMilder acid, may require longer reaction times.[9]
Deep Eutectic Solvent (DES)Choline chloride/p-toluenesulfonic acid-Room Temp10 - 30 minA greener alternative with rapid deprotection and high yields.[1]
Thermal Deprotection-High-boiling solvents (e.g., toluene (B28343), DMF)>100VariableCan be useful for acid-sensitive substrates.

Table 2: Representative Yields for Boc Deprotection in Amine-Containing Compounds

Substrate TypeDeprotection ConditionsYield (%)Reference
N-Boc-2-phenylethylamineCholine chloride/p-toluenesulfonic acid DES, RT, 10 minQuantitative[1]
N-Boc-anilineCholine chloride/p-toluenesulfonic acid DES, RT, 10 minQuantitative[1]
N-Boc protected amino acidsTFA/DCM (1:1), RT, 2-16 hGenerally high[10]
Boc-protected amines5 equiv. TFA in DCM, 60°C (microwave), 30 minHigh[7]
Boc-protected PNA monomersTFA treatmentQuantitative[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-protected crosslinkers.

Protocol for Boc Deprotection of a Heterobifunctional Crosslinker

This protocol describes the deprotection of a Boc-protected amine on a crosslinker that has already been conjugated to a biomolecule, a common step in the synthesis of ADCs.[2]

Materials:

  • Boc-protected biomolecule-crosslinker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., anisole (B1667542) or triisopropylsilane (B1312306) (TIS)), optional

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Appropriate chromatography system for purification (e.g., SEC, HIC)

Procedure:

  • Lyophilize the biomolecule-crosslinker conjugate to ensure it is free of water.

  • Dissolve the lyophilized conjugate in anhydrous DCM to a concentration of approximately 1-5 mg/mL.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger (e.g., 5% anisole).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS) to confirm the complete removal of the Boc group.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the deprotected conjugate using an appropriate chromatography method.

Protocol for Oxime Ligation using a Boc-Protected Aminooxy Crosslinker

This protocol outlines the two-step process of deprotecting a Boc-aminooxy linker and its subsequent conjugation to an aldehyde- or ketone-containing molecule.[11][12]

Materials:

  • Boc-aminooxy functionalized crosslinker

  • TFA/DCM solution (as described in Protocol 3.1)

  • Aldehyde- or ketone-functionalized molecule

  • Aniline (B41778) or other suitable catalyst

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)

  • HPLC for purification and analysis

Procedure: Step 1: Boc Deprotection

  • Deprotect the Boc-aminooxy crosslinker using the procedure outlined in Protocol 3.1.

  • After evaporation of the TFA and solvent, the resulting aminooxy-crosslinker TFA salt can often be used directly in the next step.

Step 2: Oxime Ligation

  • Dissolve the deprotected aminooxy-crosslinker in the reaction buffer.

  • Dissolve the aldehyde- or ketone-containing molecule in the same buffer.

  • Combine the two solutions.

  • Add a catalytic amount of aniline (typically 10-100 mM).

  • Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, purify the resulting oxime-linked conjugate by reverse-phase HPLC.

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding the complex relationships and processes in bioconjugation. The following Graphviz diagrams illustrate key concepts related to the function of the Boc protecting group in crosslinkers.

Boc_Protection_Deprotection cluster_protection Protection Step cluster_deprotection Deprotection Step Amine R-NH2 (Primary/Secondary Amine) Boc_Protected R-NH-Boc (Boc-Protected Amine) Amine->Boc_Protected + (Boc)2O, Base Boc2O (Boc)2O (Di-tert-butyl dicarbonate) Boc2O->Boc_Protected Base Base (e.g., TEA, DMAP) Base->Boc_Protected Deprotected_Amine R-NH3+ (Protonated Amine) Boc_Protected->Deprotected_Amine + Strong Acid Byproducts CO2 + Isobutene Boc_Protected->Byproducts Acid Strong Acid (e.g., TFA) Acid->Deprotected_Amine

Caption: Mechanism of Boc protection and deprotection of an amine.

ADC_Workflow Antibody Antibody with Thiol Group (e.g., reduced Cys) Step1 Step 1: Thiol-Maleimide Conjugation Antibody->Step1 Crosslinker Boc-NH-Linker-Maleimide (Heterobifunctional Crosslinker) Crosslinker->Step1 Intermediate Antibody-Linker-NH-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 Activated_Intermediate Antibody-Linker-NH2 Step2->Activated_Intermediate Step3 Step 3: Drug Conjugation Activated_Intermediate->Step3 Drug Activated Cytotoxic Drug (e.g., NHS-ester) Drug->Step3 ADC Antibody-Drug Conjugate (ADC) Step3->ADC

Caption: Workflow for ADC synthesis using a Boc-protected crosslinker.

Orthogonal_Strategy Molecule Starting Molecule R1-NH-Boc R2-NH-Fmoc Base_Treatment Base Treatment (e.g., Piperidine) Molecule->Base_Treatment Acid_Treatment Acid Treatment (e.g., TFA) Molecule->Acid_Treatment Intermediate_Base Intermediate 1 R1-NH-Boc R2-NH2 Base_Treatment->Intermediate_Base Final_Acid_First Final Product R1-NH2 R2-NH2 Base_Treatment->Final_Acid_First Intermediate_Acid Intermediate 2 R1-NH2 R2-NH-Fmoc Acid_Treatment->Intermediate_Acid Final_Base_First Final Product R1-NH2 R2-NH2 Acid_Treatment->Final_Base_First Intermediate_Base->Acid_Treatment Then Acid Intermediate_Acid->Base_Treatment Then Base

Caption: Orthogonal deprotection strategy with Boc and Fmoc groups.

Conclusion

The Boc protecting group is an indispensable tool in the design and application of advanced crosslinkers for bioconjugation and drug development. Its acid lability, coupled with its stability to a wide range of other reaction conditions, provides the necessary orthogonality for complex, multi-step synthetic strategies. A thorough understanding of the principles of Boc protection and deprotection, along with access to robust experimental protocols, is essential for researchers and scientists aiming to construct well-defined and effective bioconjugates. The strategic use of Boc-protected crosslinkers will undoubtedly continue to play a pivotal role in the advancement of targeted therapeutics and other areas of chemical biology.

References

The Role of PEG3 Spacers in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, bioconjugation stands as a cornerstone technology, enabling the precise chemical coupling of molecules to impart novel functionalities. Central to the success of these complex constructs are the linkers that bridge the constituent components. Among these, polyethylene (B3416737) glycol (PEG) spacers, particularly short, discrete PEG chains like PEG3, have emerged as critical tools in the design of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the role of PEG3 spacers in bioconjugation, detailing their impact on the physicochemical and pharmacological properties of bioconjugates, and offers detailed experimental protocols for their implementation and characterization.

Core Principles of PEGylation in Bioconjugation

PEGylation, the covalent attachment of PEG chains to molecules, is a well-established strategy to enhance the therapeutic efficacy and safety of biopharmaceuticals.[] The incorporation of a PEG spacer, such as PEG3, can confer a multitude of advantages:

  • Enhanced Solubility and Stability: Many potent therapeutic payloads are hydrophobic, leading to aggregation and compromising stability.[2] The hydrophilic nature of PEG spacers increases the overall water solubility of the bioconjugate, preventing aggregation and improving formulation.[3]

  • Reduced Immunogenicity: The PEG chain can form a protective hydration shell around the bioconjugate, masking immunogenic epitopes and reducing the risk of an immune response.[3]

  • Improved Pharmacokinetics: By increasing the hydrodynamic radius and shielding from enzymatic degradation, PEGylation can prolong the circulation half-life of a bioconjugate, leading to sustained plasma concentrations and potentially less frequent dosing.[][4]

  • Optimal Spacing and Reduced Steric Hindrance: A discrete PEG spacer provides defined spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[3]

Quantitative Impact of PEG Spacers in Bioconjugation

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the properties of a bioconjugate. The following tables summarize quantitative data on the impact of PEG spacer length on key performance metrics of ADCs.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedReference Molecule
No PEG~151.0Non-binding IgG-MMAE
PEG2~100.67Non-binding IgG-MMAE
PEG4~70.47Non-binding IgG-MMAE
PEG8~50.33Non-binding IgG-MMAE
PEG12~50.33Non-binding IgG-MMAE
PEG24~50.33Non-binding IgG-MMAE

Data synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[5]

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates

PEG Linker SizeReduction in Cytotoxicity (fold change)
4 kDa4.5
10 kDa22

Comparison to a conjugate with no PEG linker.[5][6]

Table 3: Influence of PEG Spacer Length on Pharmacokinetics of Affibody-Drug Conjugates

PEG Linker SizeHalf-Life Extension (fold change)
4 kDa2.5
10 kDa11.2

Comparison to a conjugate with no PEG linker.[6]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in bioconjugation involving PEG3 spacers.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Antibody PEG3 PEG3 Spacer Antibody->PEG3 Conjugation Site (e.g., Cysteine) Cleavable Cleavable Unit PEG3->Cleavable Drug Cytotoxic Drug Cleavable->Drug

Caption: Structure of an Antibody-Drug Conjugate with a PEG3 spacer.

PROTAC_Mechanism cluster_CellularMachinery Cellular Machinery PROTAC Target Binder-PEG3-E3 Ligase Binder E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Target Target Protein Target->PROTAC Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination

Caption: Mechanism of action of a PROTAC with a PEG3 linker.

Bioconjugation_Workflow Start Start: Protein & Linker-Payload Conjugation Bioconjugation Reaction (e.g., NHS or Maleimide chemistry) Start->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (e.g., Mass Spectrometry, SDS-PAGE) Purification->Characterization End Final Bioconjugate Characterization->End

Caption: General experimental workflow for bioconjugation.

Experimental Protocols

Detailed methodologies for key experiments in bioconjugation utilizing PEG3 spacers are provided below.

Protocol 1: Amine-Reactive Conjugation using NHS-PEG3-Ester

This protocol describes the conjugation of an NHS-activated PEG3 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS-PEG3-Payload

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[7]

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG3-Payload in DMSO or DMF to create a 10 mM stock solution.[8]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG3-Payload solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.[11]

  • Purification: Purify the resulting bioconjugate using size exclusion chromatography to remove unreacted linker-payload and quenching buffer.[]

Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG3

This protocol details the site-specific conjugation of a maleimide-activated PEG3 linker to free thiols (e.g., from cysteine residues) on a protein.

Materials:

  • Thiol-containing protein in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-PEG3-Payload

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[12]

  • (Optional) Reduction of Disulfides: If targeting cysteines involved in disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfide bonds.[10]

  • Linker Preparation: Prepare a 10 mM stock solution of the Maleimide-PEG3-Payload in DMSO or DMF.[10]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the protein solution.[13]

  • Incubation: Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[14]

  • Purification: Purify the conjugate using size exclusion chromatography to separate the PEGylated protein from unreacted reagents.[14]

Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)

SEC is a common method for purifying PEGylated proteins based on their increased hydrodynamic radius compared to the unconjugated protein and smaller reactants.[]

Materials:

  • Crude bioconjugation reaction mixture

  • SEC column with an appropriate molecular weight cutoff

  • Chromatography system (e.g., FPLC or HPLC)

  • Elution buffer (e.g., PBS, pH 7.4)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample Loading: Load the crude reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unconjugated protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify and pool the fractions containing the purified bioconjugate.

Protocol 4: Characterization by Mass Spectrometry (MS)

MS is a powerful tool for confirming successful conjugation and determining the drug-to-antibody ratio (DAR).[15]

Materials:

  • Purified bioconjugate

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate solvents and matrix for MS analysis

Procedure:

  • Sample Preparation: Prepare the sample by diluting it in a suitable solvent, such as 50:50 acetonitrile/water with 0.1% formic acid for ESI-MS.[16]

  • Mass Spectrometry Analysis:

    • ESI-MS: Infuse the sample into the electrospray source. Acquire data in the appropriate mass range for the intact bioconjugate. Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.[15]

    • MALDI-TOF MS: Mix the sample with a suitable matrix solution and spot it onto the MALDI target plate. Acquire the mass spectrum in positive ion reflector mode.[16]

  • Data Analysis: Compare the observed mass of the bioconjugate to its theoretical mass to confirm conjugation. For ADCs, the different peaks in the deconvoluted spectrum correspond to different DAR species. Calculate the average DAR by determining the relative abundance of each species.[15]

Conclusion

The PEG3 spacer is a versatile and powerful tool in the field of bioconjugation. Its ability to enhance solubility, stability, and pharmacokinetic properties while providing optimal spatial separation makes it an invaluable component in the design of advanced therapeutics like ADCs and PROTACs. The selection of the appropriate linker length and conjugation strategy, coupled with robust purification and characterization methods, is paramount to the successful development of effective and safe bioconjugates. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of PEG3 spacers in their bioconjugation endeavors.

References

An In-depth Technical Guide to the Reactivity of N-hydroxysuccinimide Esters with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a reliable and efficient method for covalently linking molecules to proteins, peptides, antibodies, and other biomolecules.[1][] Their widespread adoption stems from their high reactivity and selectivity towards primary amines, coupled with the formation of a stable amide bond under mild aqueous conditions.[3][4] This technical guide delves into the core principles of NHS ester reactivity, offering a comprehensive resource for designing and executing successful bioconjugation strategies.

The Chemical Foundation of NHS Ester Reactivity

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[1][4] The primary amine, present on biomolecules such as the N-terminus of a polypeptide chain and the side chain of lysine (B10760008) residues, acts as a nucleophile.[1][4] Its lone pair of electrons attacks the carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate.[3][4] This intermediate subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][3]

dot

Caption: Reaction mechanism of an NHS ester with a primary amine.

Key Factors Influencing Reactivity

The success of an NHS ester conjugation reaction is critically dependent on several experimental parameters. Careful control of these factors is essential to maximize the yield of the desired conjugate while minimizing side reactions.

pH: The Critical Parameter

The pH of the reaction buffer is the most influential factor in NHS ester chemistry.[5] The optimal pH range for conjugation is typically between 7.2 and 8.5.[1][] This represents a crucial balance:

  • At lower pH (below 7.2): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive towards the NHS ester.[1][5]

  • At higher pH (above 8.5): The concentration of the deprotonated, nucleophilic amine (-NH₂) increases, favoring the desired reaction. However, the rate of hydrolysis of the NHS ester, where it reacts with water, also increases significantly.[1][6] This competing hydrolysis reaction reduces the overall conjugation efficiency.[]

dot

Factors_Influencing_Reactivity cluster_pH Reaction pH cluster_outcome Reaction Outcome Low_pH Low pH (<7.2) Protonated_Amine Protonated Amine (-NH₃⁺) Non-nucleophilic No Reaction Low_pH->Protonated_Amine Optimal_pH Optimal pH (7.2 - 8.5) Balanced_Reaction Deprotonated Amine (-NH₂) Nucleophilic Efficient Conjugation Optimal_pH->Balanced_Reaction High_pH High pH (>8.5) Hydrolysis Increased NHS Ester Hydrolysis Reduced Yield High_pH->Hydrolysis

Caption: Influence of pH on NHS ester reactivity.

Competing Reaction: Hydrolysis

Hydrolysis is the primary competing reaction in NHS ester conjugations.[4] The stability of the NHS ester in aqueous solution is finite and highly dependent on pH and temperature.[1] For instance, the half-life of hydrolysis for a typical NHS ester is 4 to 5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[6] The water-soluble variants, sulfo-NHS esters, generally exhibit slightly greater stability in aqueous solutions compared to their standard NHS ester counterparts.[1]

Solvent

Many NHS esters have limited solubility in aqueous buffers and are typically dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being added to the reaction mixture.[3][7] It is crucial to use high-quality, amine-free solvents to prevent premature reaction of the NHS ester.[7][8]

Quantitative Data on NHS Ester Reactivity

The following tables summarize key quantitative data related to the stability and reactivity of NHS esters.

Table 1: Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes

Data sourced from Thermo Fisher Scientific.[6]

Table 2: Kinetic Data for Porphyrin-NHS Esters in Aqueous Buffer (10% DMSO)

CompoundpHHydrolysis Half-life (min)Amidation Half-life (min)Amide Yield (%)
P3-NHS8.02108080-85
P3-NHS8.51802080-85
P3-NHS9.01251080-85
P4-NHS8.01902587-92
P4-NHS8.51301087-92
P4-NHS9.0110587-92

Data from a study on porphyrin-NHS esters with an amino-PEG reagent.[9]

Experimental Protocols

Adherence to established protocols is key to achieving reproducible and efficient bioconjugation.

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule.

Materials:

  • Protein solution (2 mg/mL minimum concentration) in a suitable buffer.[10]

  • NHS ester reagent.

  • Anhydrous DMSO or DMF.[10]

  • Reaction Buffer: Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at pH 7.2-8.5 are commonly used.[6] Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction.[6]

  • Quenching Buffer: Tris or glycine (B1666218) buffer (e.g., 1M, pH 7.4).[6]

  • Purification column (e.g., size-exclusion chromatography).[3]

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of at least 2 mg/mL.[10]

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[10]

  • Reaction: Add the NHS ester stock solution to the protein solution while gently stirring. The molar ratio of NHS ester to protein will need to be optimized for the specific application, but a starting point is often a 5- to 20-fold molar excess of the ester.[8][11]

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or at 4°C for more labile proteins.[]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes.[10]

  • Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography or another suitable purification method.[3]

Experimental_Workflow Start Start Prepare_Protein Prepare Protein Solution (in amine-free buffer, pH 7.2-8.5) Start->Prepare_Protein Prepare_NHS Prepare NHS Ester Stock (in anhydrous DMSO/DMF) Start->Prepare_NHS React Combine and React (Optimized molar ratio) Prepare_Protein->React Prepare_NHS->React Incubate Incubate (RT or 4°C, 30-120 min) React->Incubate Quench Quench Reaction (Optional, with Tris/Glycine) Incubate->Quench Purify Purify Conjugate (e.g., Size-Exclusion Chromatography) Quench->Purify End End Purify->End

References

A Deep Dive into Branched PEG Linkers for Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has become a cornerstone of modern biopharmaceutical development. By attaching PEG chains to a protein, researchers can enhance its therapeutic properties, such as increasing its hydrodynamic size to prolong circulation half-life, improving solubility and stability, and reducing immunogenicity.[1][][3] While linear PEG linkers have been traditionally employed, the advent of branched PEG linkers has opened up new avenues for creating more sophisticated and effective protein-based therapeutics, particularly in the realm of proteomics and targeted drug delivery.[3][]

This technical guide provides a comprehensive overview of branched PEG linkers in proteomics, detailing their structure, advantages, and applications. It includes a summary of quantitative data, detailed experimental protocols for key laboratory procedures, and visualizations of relevant pathways and workflows to provide a practical resource for professionals in the field.

The Core Advantages of Branched Architecture

Branched PEG linkers consist of multiple PEG arms extending from a central core, offering several distinct advantages over their linear counterparts.[] This unique architecture allows for a higher payload capacity, enabling the attachment of a greater number of drug molecules to a single protein, a critical factor in the development of potent antibody-drug conjugates (ADCs).[5] The globular structure of branched PEGs also provides a superior "shielding" effect, more effectively masking the protein or conjugated payload from proteolytic enzymes and the immune system, which can lead to improved in vivo stability and reduced immunogenicity.[6][7]

Quantitative Data Summary

The selection of a PEG linker is a critical decision in the development of a bioconjugate. The following tables summarize key quantitative data comparing the properties and performance of different PEG linker architectures.

Table 1: Physicochemical Properties of Branched vs. Linear PEG Linkers

PropertyLinear PEG4-Arm Branched PEG8-Arm Branched PEGKey Advantages of Branched Architecture
Molecular Architecture Single polymer chainFour polymer chains extending from a central coreEight polymer chains extending from a central coreHigher PEG density and more globular structure.
Hydrodynamic Radius Smaller for a given molecular weightLarger for a given molecular weightLargest for a given molecular weightIncreased hydrodynamic size for prolonged circulation.[8]
Drug-to-Antibody Ratio (DAR) Potential LowerHigherHighestEnables higher payload delivery per antibody.[5]
Shielding Effect ModerateGoodExcellentSuperior protection from proteolysis and immune recognition.[6]
Solubility Enhancement GoodExcellentExcellentImproves the solubility of hydrophobic drugs and proteins.[7]

Table 2: Impact of Branched PEG Linkers on Antibody-Drug Conjugate (ADC) Performance

ParameterADC with Linear PEG LinkerADC with Branched PEG LinkerReference
In Vitro Cytotoxicity (IC50) Varies depending on payload and linker lengthGenerally potent, but can be influenced by linker length and steric hindrance[9]
Pharmacokinetics (Clearance) Higher (faster clearance)Lower (slower clearance)[6]
In Vivo Efficacy Effective, but may require higher dosesOften shows enhanced tumor growth inhibition due to higher payload and longer circulation[9]
Stability in Serum Generally stable, but can be susceptible to deconjugationCan exhibit improved stability due to steric shielding of the linker-payload bond[10]

Experimental Protocols

Detailed methodologies are essential for the successful application of branched PEG linkers in proteomics research. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Protein PEGylation with a Branched NHS-Ester PEG Linker

This protocol describes a general procedure for conjugating a branched PEG-NHS ester to a protein, targeting primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Branched PEG-NHS Ester (e.g., 4-arm PEG-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Reagent Preparation: Allow the vial of branched PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the PEG linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEGylation Reaction: Add a calculated molar excess of the branched PEG-NHS ester solution to the protein solution with gentle mixing. A common starting point is a 5 to 20-fold molar excess of PEG linker to protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. The optimal reaction time and temperature should be determined empirically for each protein.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography (SEC).[1][11]

  • Characterization: Analyze the PEGylated protein by SDS-PAGE, SEC, and mass spectrometry to determine the degree of PEGylation and purity.

Protocol 2: Purification of PEGylated Proteins by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating PEGylated proteins from their unmodified counterparts and for resolving different PEGylated species based on differences in their surface hydrophobicity.[][13]

Materials:

  • HIC column (e.g., Butyl, Phenyl, or Ether functionalized)

  • Binding Buffer (High salt concentration, e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Elution Buffer (Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Preparation: Adjust the salt concentration of the PEGylated protein sample to match that of the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.

  • Sample Loading: Load the prepared sample onto the equilibrated HIC column.

  • Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.

  • Elution: Elute the bound proteins by applying a linear or step gradient of decreasing salt concentration (from 100% Binding Buffer to 100% Elution Buffer). Unmodified protein will typically elute first, followed by mono-PEGylated, di-PEGylated, and higher-order species.

  • Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the desired PEGylated protein species.

  • Desalting: Pool the fractions containing the purified PEGylated protein and desalt using dialysis or a desalting column.

Protocol 3: Mass Spectrometry Analysis of Proteins Modified with Branched PEG Linkers

Mass spectrometry is an indispensable tool for characterizing PEGylated proteins, providing information on the molecular weight, degree of PEGylation, and sites of modification.[14][15][16]

Materials:

  • Purified PEGylated protein

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

  • LC system for online separation (optional, e.g., reversed-phase or SEC)

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) HCl)

  • Reducing agent (e.g., DTT or TCEP) for peptide mapping

  • Alkylating agent (e.g., iodoacetamide) for peptide mapping

  • Protease (e.g., trypsin) for peptide mapping

  • Formic acid

Procedure for Intact Mass Analysis:

  • Sample Preparation: Dilute the purified PEGylated protein in a suitable solvent for mass spectrometry, typically containing a small percentage of formic acid (e.g., 0.1%) in water/acetonitrile.

  • Mass Spectrometry Analysis: Infuse the sample directly into the mass spectrometer or inject it onto an LC column for online separation prior to MS analysis. Acquire data in the appropriate mass range to detect the PEGylated protein.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the PEGylated protein. The mass increase compared to the unmodified protein corresponds to the mass of the attached PEG linkers. The heterogeneity of the PEG can lead to a distribution of masses.

Procedure for Peptide Mapping to Identify PEGylation Sites:

  • Denaturation, Reduction, and Alkylation: Denature the PEGylated protein in a denaturing buffer, reduce the disulfide bonds with a reducing agent, and then alkylate the free thiols with an alkylating agent.

  • Proteolytic Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein with a protease (e.g., trypsin) overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest and inject it onto a reversed-phase LC column coupled to a mass spectrometer. Acquire data in a data-dependent acquisition (DDA) mode to obtain MS/MS spectra of the peptides.

  • Data Analysis: Use a proteomics software suite to search the MS/MS data against the protein sequence. Include the mass of the PEG linker as a variable modification on potential attachment sites (e.g., lysine residues for NHS-ester chemistry). The identification of a peptide with the added mass of the PEG linker confirms the site of PEGylation.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to branched PEG linkers in proteomics.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_analysis Analysis & Characterization start Protein of Interest conjugation PEGylation Reaction start->conjugation peg Branched PEG Linker peg->conjugation peg_protein PEGylated Protein Mixture conjugation->peg_protein purification Chromatography (SEC/HIC) peg_protein->purification purified_protein Purified PEGylated Protein purification->purified_protein sds_page SDS-PAGE purified_protein->sds_page mass_spec Mass Spectrometry purified_protein->mass_spec activity_assay Functional Assay purified_protein->activity_assay

Caption: Experimental workflow for the synthesis, purification, and analysis of a PEGylated protein.

logical_relationship cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_outcomes Functional Outcomes branched Branched Architecture (Multi-arm) hydro_radius Increased Hydrodynamic Radius branched->hydro_radius high_payload Higher Payload Capacity branched->high_payload shielding Enhanced Shielding Effect branched->shielding solubility Improved Solubility branched->solubility pk Improved Pharmacokinetics (Longer Half-life) hydro_radius->pk potency Increased Potency (e.g., ADCs) high_payload->potency immunogenicity Reduced Immunogenicity shielding->immunogenicity stability Enhanced Stability shielding->stability solubility->stability

Caption: Logical relationship between the structure and functional outcomes of branched PEG linkers.

her2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus her2 HER2 Receptor pi3k PI3K her2->pi3k Dimerization & Activation ras RAS her2->ras endosome Endosome/Lysosome her2->endosome Internalization adc Anti-HER2 ADC (with Branched PEG Linker) adc->her2 Binding akt AKT pi3k->akt survival Cell Survival akt->survival raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation payload Released Cytotoxic Payload endosome->payload Payload Release apoptosis Apoptosis payload->apoptosis

Caption: HER2 signaling pathway and the mechanism of action of an anti-HER2 ADC.[11][17][18][19]

References

A Technical Guide to the Principles and Applications of N-Boc-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Boc-N-bis(PEG3-NHS ester), a versatile, branched linker used in modern bioconjugation and drug development. We will explore its core chemical principles, detail its applications, and provide standardized protocols for its use.

Core Principles of N-Boc-N-bis(PEG3-NHS ester)

N-Boc-N-bis(PEG3-NHS ester) is a multifunctional chemical linker designed for covalent conjugation. Its structure is defined by three key components: a central amine protected by a tert-butyloxycarbonyl (Boc) group, and two identical arms, each consisting of a short polyethylene (B3416737) glycol (PEG) chain terminated by an N-hydroxysuccinimide (NHS) ester.[1][2] This unique branched architecture allows for a multi-step, controlled conjugation strategy.

The core utility of this reagent lies in its orthogonal reactivity :

  • NHS Esters: These groups react specifically with primary amines on target molecules (e.g., proteins, peptides, or amine-modified oligonucleotides) under physiological to slightly basic conditions.[1][3]

  • Boc-Protected Amine: The central amine is unreactive until the Boc group is removed under acidic conditions.[1][4] This allows for a secondary conjugation step after the initial NHS ester reactions are complete.

The PEG3 (triethylene glycol) spacers enhance the solubility of the reagent and the resulting conjugate in aqueous buffers, add flexibility, and reduce potential steric hindrance during conjugation.[2][5] PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their stability, circulation time, and reducing immunogenicity.[6][7][8][9]

Physicochemical Properties

The fundamental properties of N-Boc-N-bis(PEG3-NHS ester) are summarized below.

PropertyValueReferences
CAS Number 2055042-31-2[1][10][11]
Molecular Formula C₃₁H₄₉N₃O₁₆[1][10]
Molecular Weight 719.7 g/mol [1][10]
Purity Typically >95%[2][11][12]
Solubility Soluble in DMSO, DMF, DCM[1]
Storage -20°C in a desiccated environment[1][13]

Key Experimental Protocols

Protocol 1: Conjugation to Primary Amines via NHS Esters

This protocol outlines the general procedure for labeling a protein with N-Boc-N-bis(PEG3-NHS ester).

Materials:

  • Protein (or other amine-containing molecule) in an amine-free buffer (e.g., PBS, HEPES, Borate).

  • N-Boc-N-bis(PEG3-NHS ester).

  • Anhydrous, amine-free solvent (DMSO or DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).

Methodology:

  • Buffer Preparation: Ensure the protein solution is in a buffer with a pH between 7.2 and 8.5.[3][13] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the reaction.[3][13] The recommended protein concentration is 1-10 mg/mL.[13]

  • Reagent Preparation: Immediately before use, allow the vial of N-Boc-N-bis(PEG3-NHS ester) to equilibrate to room temperature to prevent moisture condensation.[13][14] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[13][14] Do not store the reagent in solution due to the hydrolytic instability of the NHS ester.[14]

  • Conjugation Reaction: Add a calculated molar excess (typically 5- to 20-fold) of the dissolved linker to the protein solution while gently vortexing.[15] The final concentration of the organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to maintain protein stability.[14][15]

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.[3][14][]

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.[13][15] Incubate for an additional 15-30 minutes.

  • Purification: Remove unreacted linker and byproducts (N-hydroxysuccinimide) from the conjugate using dialysis, desalting, or size-exclusion chromatography.[13][17]

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification p1 Equilibrate Reagent to Room Temp p3 Dissolve Linker in Anhydrous DMSO/DMF p1->p3 p2 Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) r1 Add Linker Solution to Protein Solution p2->r1 p3->r1 r2 Incubate (30-60 min @ RT or 2-4 hr @ 4°C) r1->r2 r3 Quench Reaction (e.g., Tris buffer) r2->r3 f1 Purify Conjugate (Dialysis / SEC) r3->f1 f2 Characterize Final Product f1->f2

Caption: Experimental workflow for NHS ester conjugation.
Protocol 2: Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the central primary amine for subsequent reactions.

Materials:

  • Boc-protected conjugate.

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane).

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent.

  • Neutralization buffer (e.g., saturated sodium bicarbonate or a mild base like triethylamine).

  • Purification system.

Methodology:

  • Reaction Setup: Dissolve the Boc-protected conjugate in an anhydrous solvent like DCM.

  • Acid Treatment: Add the deprotection reagent. A common condition is 20-50% TFA in DCM.[18] Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.[18] Reaction progress can be monitored by TLC or LC-MS.

  • Neutralization: After completion, carefully neutralize the excess acid. This can be done by evaporating the TFA/DCM and redissolving in a buffer, or by slow addition of a base.

  • Purification: Purify the deprotected conjugate to remove the acid and byproducts. The method will depend on the nature of the conjugate but often involves dialysis or chromatography.

Quantitative Data and Reaction Parameters

For successful and reproducible experiments, adherence to optimized reaction conditions is critical.

Table 2: Recommended Conditions for NHS Ester Conjugation
ParameterRecommended RangeNotesReferences
pH 7.2 - 8.5Optimal reactivity is often at pH 8.3-8.5. Higher pH increases the rate of NHS ester hydrolysis.[3][13][17][19]
Compatible Buffers PBS, HEPES, Borate, BicarbonateMust be free of primary amines.[3][13]
Temperature 4°C to Room Temp (20-25°C)Lower temperatures can reduce non-specific reactions and hydrolysis, but require longer incubation times.[3][20]
Incubation Time 30 min - 4 hours (overnight at 4°C)Dependent on temperature, pH, and concentration of reactants.[3][17][19]
Molar Excess of Linker 5x - 20xThe optimal ratio depends on the number of accessible amines on the target molecule and must be determined empirically.[15]
Table 3: Common Reagents for Boc Deprotection
ReagentTypical ConditionsNotesReferences
Trifluoroacetic Acid (TFA) 20-50% TFA in Dichloromethane (DCM)A very common and effective method. Reaction is typically fast (30-120 min).[18][21]
Hydrogen Chloride (HCl) 4M HCl in 1,4-Dioxane or Ethyl AcetateAnother standard method. Can be milder than TFA for some substrates.[18][22]
Thermal Deprotection Heating (>150°C)Acid-free method, but only suitable for thermally stable molecules.[21][22]

Applications and Logical Workflows

The unique structure of N-Boc-N-bis(PEG3-NHS ester) enables its use in sophisticated applications, most notably in creating complex bioconjugates and as a component in Proteolysis Targeting Chimeras (PROTACs).

Orthogonal Conjugation Strategy

The linker's primary advantage is enabling sequential conjugations. First, the two NHS esters are used to conjugate to one or two target molecules. Then, after purification, the Boc group is removed, revealing a new reactive handle (a primary amine) for a second, different conjugation step.

G start N-Boc-N-bis (PEG3-NHS ester) step1 Step 1: NHS Ester Reaction (pH 7.2-8.5) start->step1 target1 Target Molecule 1 (with Primary Amine) target1->step1 intermediate Boc-Protected Intermediate step1->intermediate Forms Amide Bond step2 Step 2: Boc Deprotection (Acidic Conditions) intermediate->step2 activated Amine-Activated Intermediate step2->activated Exposes Amine step3 Step 3: Secondary Conjugation activated->step3 target2 Target Molecule 2 (Amine-Reactive) target2->step3 final Final Branched Conjugate step3->final

Caption: Logical workflow of the orthogonal conjugation strategy.
Role in PROTAC Development

PROTACs are heterobifunctional molecules that consist of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[23][24] The linker's length, flexibility, and chemical nature are critical for the formation of a stable ternary complex (POI-PROTAC-E3 Ligase) and subsequent POI degradation.[5][23][25]

While linear linkers are common, branched linkers like N-Boc-N-bis(PEG3-NHS ester) can be adapted to create PROTACs, potentially for multivalent binding or to attach additional functionalities like imaging tags or solubility enhancers after the primary PROTAC assembly.

G poi Protein of Interest (Target) linker Deprotected Linker (Derived from Reagent) poi->linker binds to Warhead proteasome Proteasome poi->proteasome Degradation e3 E3 Ubiquitin Ligase e3->poi   Forms Ternary Complex    e3->linker binds to E3 Ligand linker->poi linker->e3 ub Ubiquitin ub->poi Ubiquitination

Caption: Conceptual role of a linker in PROTAC-mediated degradation.

Conclusion

N-Boc-N-bis(PEG3-NHS ester) is a powerful and versatile tool for researchers in chemistry, biology, and pharmacology. Its dual amine-reactive NHS esters, combined with a protected central amine, provide an orthogonal platform for creating complex, branched bioconjugates. The integrated PEG spacers further enhance the properties of the final molecule, making it particularly valuable in the development of advanced therapeutics like antibody-drug conjugates and PROTACs. Understanding the core principles of its reactivity and following established protocols are key to leveraging its full potential in innovative research and drug development projects.

References

An In-Depth Technical Guide to the Chemical Characteristics of Trifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical characteristics of trifunctional crosslinkers, their application in modern research, and detailed protocols for their use. Trifunctional crosslinkers are versatile reagents that enable the covalent linkage of three distinct molecular entities, proving invaluable in the study of protein-protein interactions, the development of antibody-drug conjugates (ADCs), and the creation of complex biomaterials.[1][2] Their unique architecture, featuring three reactive sites, allows for the construction of intricate molecular networks, facilitating the investigation of complex biological systems.[1][2]

Core Concepts of Trifunctional Crosslinkers

Trifunctional crosslinkers are distinguished by the presence of three reactive functional groups. These groups can be identical (homotrifunctional) or different (heterotrifunctional), offering a high degree of flexibility in experimental design.[3][4] A typical trifunctional crosslinker possesses two reactive moieties for covalent bond formation with target molecules and a third functional group that can serve as a reporter (e.g., a biotin (B1667282) tag for enrichment) or a third conjugation site. This design is particularly advantageous in chemical cross-linking mass spectrometry (CXMS) for the elucidation of protein interaction networks and in the construction of targeted therapeutics.[5][6]

Quantitative Data of Common Trifunctional Crosslinkers

The selection of an appropriate trifunctional crosslinker is critical for experimental success and is largely dictated by its chemical and physical properties. The following table summarizes the key quantitative data for several commonly used trifunctional crosslinkers.

Crosslinker NameMolecular Weight (Da)Spacer Arm Length(s) (Å)Functional Group 1 (Reactivity)Functional Group 2 (Reactivity)Functional Group 3 (Function)Cleavable?
Sulfo-SBED 879.97[7]Biotin spacer arm: 19.1; Sulfo-NHS ester spacer arm: 13.7; Aryl azide (B81097) spacer arm: 9.1[8]Sulfosuccinimidyl (Sulfo-NHS) ester (Amine-reactive)[8][9]Aryl azide (Photo-reactive, non-specific)[8][9]Biotin (Affinity tag for enrichment)[8][9]Yes (Disulfide bond, reducible)[8][9]
Leiker (bAL2) Not explicitly stated, but comparable to BS³ with added functionalities.9.3 (between sulfo-NHS esters)[10]Sulfosuccinimidyl (Sulfo-NHS) ester (Amine-reactive)[10]Sulfosuccinimidyl (Sulfo-NHS) ester (Amine-reactive)[10]Biotin (Affinity tag for enrichment)[10]Yes (Azobenzene, cleavable with sodium dithionite)[5][10]
ASB 1012.5[9]~33 (between sulfhydryl and other functional groups)[9][11]Aminooxy (Aldehyde-reactive)[9][11]Sulfhydryl (Thiol-reactive)[9][11]Biotin (Affinity tag for enrichment)[9][11]Yes (Disulfide bond introduced via linker, reducible)[9][11]
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-NHS ester) Not explicitly stated in provided results.PEG4 spacersMaleimide (Sulfhydryl-reactive)[12]N-hydroxysuccinimide (NHS) ester (Amine-reactive)[12]N-hydroxysuccinimide (NHS) ester (Amine-reactive)[12]No

Experimental Protocols

The successful application of trifunctional crosslinkers relies on meticulously executed experimental protocols. Below are detailed methodologies for key experiments involving these reagents.

Protocol 1: General Protein Cross-linking using a Trifunctional Crosslinker (e.g., Sulfo-SBED)

This protocol outlines the steps for cross-linking a purified "bait" protein to its interacting "prey" protein(s) using Sulfo-SBED, followed by label transfer.

Materials:

  • Purified "bait" protein (0.1-10 mg/mL)

  • Sulfo-SBED crosslinker

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Dialysis or desalting columns

  • Sample containing the "prey" protein(s)

  • Long-wave UV lamp (365 nm)

  • Reducing agent (e.g., DTT or 2-mercaptoethanol)

  • SDS-PAGE analysis reagents

Procedure:

  • Reagent Preparation:

    • Prepare the bait protein in PBS at a suitable concentration.

    • Immediately before use, dissolve Sulfo-SBED in DMSO or DMF to a stock concentration of 10-20 mM.[13]

  • Bait Protein Labeling:

    • Add a 1- to 5-molar excess of the Sulfo-SBED solution to the bait protein solution.[14]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C, protected from light.[13][14]

  • Removal of Excess Crosslinker:

    • Remove non-reacted Sulfo-SBED by dialysis against PBS or by using a desalting column.[13][14]

  • Cross-linking to Prey Protein:

    • Add the SBED-labeled bait protein to the sample containing the prey protein(s).

    • Incubate for 60 minutes at room temperature to allow for protein-protein interaction, protected from light.[14]

  • Photoactivation:

    • Expose the reaction mixture to a long-wave UV lamp (365 nm) at a distance of approximately 5 cm for 10-15 minutes to activate the aryl azide group and induce cross-linking.[13]

  • Label Transfer (Cleavage):

    • To transfer the biotin label to the prey protein, cleave the disulfide bond by adding a reducing agent (e.g., 50 mM DTT or 100 mM 2-mercaptoethanol) and incubating for 30 minutes at 37°C.[13]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate to detect the biotin-labeled prey protein.

Protocol 2: Chemical Cross-linking Mass Spectrometry (CXMS) Workflow using an Enrichable Trifunctional Crosslinker (e.g., Leiker)

This protocol describes a general workflow for identifying protein-protein interactions in complex mixtures using a trifunctional crosslinker with an affinity tag, followed by mass spectrometry analysis.[5][10]

Materials:

  • Protein sample (e.g., cell lysate, purified protein complex)

  • Leiker (bAL2) crosslinker

  • Reaction buffer (e.g., HEPES or PBS, amine-free)

  • Quenching solution (e.g., Tris or ammonium (B1175870) bicarbonate)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., Trypsin/Lys-C mix)

  • Streptavidin agarose (B213101) beads

  • Elution buffer (e.g., sodium dithionite (B78146) for Leiker)[5]

  • LC-MS/MS system

Procedure:

  • Cross-linking Reaction:

    • Incubate the protein sample with the Leiker crosslinker at a specific protein-to-crosslinker mass ratio (e.g., 4:1) at room temperature for 1 hour.[5]

    • Quench the reaction by adding an excess of an amine-containing buffer.

  • Protein Digestion:

    • Denature the cross-linked proteins using a denaturing buffer.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration and digest the proteins into peptides using a protease overnight at 37°C.

  • Enrichment of Cross-linked Peptides:

    • Incubate the peptide mixture with streptavidin agarose beads to capture the biotin-tagged cross-linked peptides.[5]

    • Wash the beads extensively to remove non-cross-linked peptides.

    • Elute the captured peptides by cleaving the crosslinker (e.g., with sodium dithionite for Leiker).[5]

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides using a high-resolution LC-MS/MS system.[15]

    • Employ a data acquisition strategy that favors the selection of higher-charge-state precursor ions, which are more likely to be cross-linked peptides.[15]

  • Data Analysis:

    • Use specialized software (e.g., MeroX, pLink, XlinkX) to identify the cross-linked peptide pairs from the MS/MS data.[15][16]

    • The software will search a protein sequence database to match the fragment ions to the corresponding peptide sequences and identify the cross-linked residues.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to trifunctional crosslinkers.

G General Workflow for Trifunctional Crosslinker in CXMS cluster_0 Sample Preparation & Cross-linking cluster_1 Proteolysis & Enrichment cluster_2 Analysis & Interpretation ProteinComplex Protein Complex / Lysate CrosslinkedComplex Covalently Cross-linked Complex ProteinComplex->CrosslinkedComplex Incubation Crosslinker Trifunctional Crosslinker (e.g., Leiker) Crosslinker->CrosslinkedComplex Digestion Proteolytic Digestion (e.g., Trypsin) CrosslinkedComplex->Digestion PeptideMixture Complex Peptide Mixture (Cross-linked & Linear) Digestion->PeptideMixture Enrichment Affinity Purification (e.g., Streptavidin Beads) PeptideMixture->Enrichment EnrichedPeptides Enriched Cross-linked Peptides Enrichment->EnrichedPeptides LCMS LC-MS/MS Analysis EnrichedPeptides->LCMS DataAnalysis Data Analysis Software (e.g., MeroX, pLink) LCMS->DataAnalysis InteractionMap Protein Interaction Map & Structural Insights DataAnalysis->InteractionMap

Caption: Experimental workflow for CXMS using a trifunctional crosslinker.

Caption: Yeast exosome protein interaction network elucidated with trifunctional crosslinkers.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with N-Boc-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-bis(PEG3-NHS ester) is a heterobifunctional crosslinker that facilitates the conjugation of biomolecules. This reagent features two N-hydroxysuccinimide (NHS) esters and a Boc-protected amine, connected by two polyethylene (B3416737) glycol (PEG3) chains. The NHS esters react with primary amines on proteins, such as the side chains of lysine (B10760008) residues and the N-terminus, to form stable amide bonds[][]. The PEG spacers enhance the solubility and reduce the immunogenicity of the resulting conjugate[][4]. The Boc protecting group allows for orthogonal reactivity; it can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps[5][6]. This makes the reagent particularly valuable in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[7][].

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling
ParameterRecommended ConditionsNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reagent Molar Excess 10- to 50-fold molar excess over proteinThe optimal ratio should be determined empirically for each protein.
Reaction Buffer 100 mM Sodium Bicarbonate or Phosphate BufferAvoid amine-containing buffers like Tris.
pH 7.0 - 8.5 (optimal ~8.5)Higher pH increases the reactivity of primary amines but also the rate of NHS ester hydrolysis.
Reagent Solvent Anhydrous DMSO or DMFPrepare the reagent stock solution immediately before use.
Reaction Temperature Room temperature or 4°C
Reaction Time 30-60 minutes at room temperature or 2 hours at 4°CLonger incubation times may be necessary for less reactive proteins.
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1 M glycineAdd to a final concentration of 10-50 mM to stop the reaction.
Table 2: Hypothetical Quantitative Data for Antibody Labeling

The following data is for illustrative purposes and may vary depending on the specific protein and experimental conditions.

Molar Excess of ReagentLabeling Efficiency (%)Average Degree of Labeling (DOL)
10x653.5
20x805.2
50x958.1

Experimental Protocols

Protein Labeling with N-Boc-N-bis(PEG3-NHS ester)

This protocol describes the conjugation of the N-Boc-N-bis(PEG3-NHS ester) to a protein containing primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Immediately before use, dissolve the N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of the dissolved reagent to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

Boc Deprotection of the Labeled Protein

This protocol describes the removal of the Boc protecting group to expose a primary amine for further conjugation.

Materials:

  • Boc-protected labeled protein

  • Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Neutralization Buffer: Saturated sodium bicarbonate (NaHCO₃) solution

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation: Lyophilize the purified Boc-protected labeled protein.

  • Deprotection: Resuspend the lyophilized protein in the Deprotection Solution and incubate on ice for 30-60 minutes.

  • TFA Removal: Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable buffer and carefully add the Neutralization Buffer until the pH is neutral.

  • Purification: Purify the deprotected protein using size-exclusion chromatography to remove any remaining reagents and byproducts.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_deprotection Boc Deprotection protein_prep Protein Preparation (1-10 mg/mL in Reaction Buffer) reaction Labeling Reaction (RT for 30-60 min or 4°C for 2h) protein_prep->reaction reagent_prep Reagent Preparation (10 mg/mL in DMSO/DMF) reagent_prep->reaction quench Quenching (Tris-HCl) reaction->quench purify1 Purification 1 (Size-Exclusion Chromatography) quench->purify1 lyophilize Lyophilization purify1->lyophilize Boc-Protected Protein deprotection Deprotection (TFA/TIS/H2O on ice) lyophilize->deprotection tfa_removal TFA Removal deprotection->tfa_removal purify2 Purification 2 (Size-Exclusion Chromatography) tfa_removal->purify2 final_product final_product purify2->final_product Final Bioconjugate

Caption: Experimental workflow for protein labeling and Boc deprotection.

protac_pathway cluster_cell Cellular Environment protac PROTAC (Bifunctional Molecule) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination ub_poi Ubiquitinated POI ubiquitination->ub_poi proteasome Proteasome ub_poi->proteasome degradation Degradation proteasome->degradation degradation->protac Recycled peptides Degraded Peptides degradation->peptides

Caption: PROTAC-mediated targeted protein degradation pathway.

References

Application Notes and Protocols for Boc Deprotection of N-Boc-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-N-bis(PEG3-NHS ester). The primary challenge in this process is the selective removal of the Boc protecting group while preserving the integrity of the acid-sensitive N-hydroxysuccinimide (NHS) esters. These protocols offer a range of conditions from standard acidic methods to milder alternatives to accommodate different experimental needs and sensitivities.

Introduction

N-Boc-N-bis(PEG3-NHS ester) is a branched linker commonly used in bioconjugation and drug delivery. The Boc group protects a primary amine, allowing for the sequential functionalization of the two NHS ester moieties. The NHS esters are highly reactive towards primary amines, forming stable amide bonds. Deprotection of the Boc group is a critical step to liberate the primary amine for further conjugation.

The Boc group is typically removed under acidic conditions[1][2]. However, the NHS esters are susceptible to hydrolysis, especially in aqueous or highly acidic environments[3][4][5]. Therefore, the choice of deprotection conditions is crucial to ensure a high yield of the desired deprotected product with intact NHS esters. This document outlines several protocols with varying degrees of acidity and reaction times to address this challenge.

Data Presentation: Comparison of Boc Deprotection Conditions

The following table summarizes various conditions for Boc deprotection, highlighting their compatibility with ester functionalities. While specific yield and purity data for N-Boc-N-bis(PEG3-NHS ester) is not extensively published, the data presented is based on studies of similar molecules containing ester groups[6]. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific application.

Deprotection Reagent & ConditionsSolventTemperatureTypical Reaction TimeReported Yield (Ester-Containing Substrates)Purity (Ester-Containing Substrates)Remarks
Standard Acidity
20-50% TFADichloromethane (DCM)0°C to Room Temp.30 min - 2 hours>90% (Boc deprotection)VariableFast and efficient Boc removal, but may cause partial hydrolysis of NHS esters (potentially 10-20% loss)[6]. Anhydrous conditions are recommended.
4M HCl1,4-Dioxane (B91453) or Ethyl Acetate (EtOAc)0°C to Room Temp.2 - 6 hoursHigh (Boc deprotection)Generally goodMilder on ester groups compared to TFA, but requires longer reaction times[6]. Anhydrous conditions are crucial.
Milder Acidity
Oxalyl Chloride/Methanol (B129727)MethanolRoom Temp.1 - 4 hoursUp to 90%GoodA mild method for selective Boc deprotection with good functional group tolerance[7][8][9].
Ferric Chloride (FeCl₃)Acetonitrile/DCMRoom Temp.30 minModerate to goodGoodA mild Lewis acid-mediated deprotection that can be compatible with acid-sensitive groups[10].
Aqueous Phosphoric AcidTetrahydrofuran (THF)Room Temp.VariableHighGoodAn environmentally benign method, but the aqueous nature may increase NHS ester hydrolysis[11].

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is rapid and efficient but carries a higher risk of NHS ester hydrolysis. It is recommended for applications where a minor loss of the NHS ester functionality is acceptable or when speed is critical.

Materials:

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Toluene (B28343)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-N-bis(PEG3-NHS ester) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can be used directly for the next step or neutralized.

  • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: Milder Boc Deprotection using Hydrochloric Acid (HCl) in Ethyl Acetate (EtOAc)

This protocol is gentler on the NHS ester groups but requires a longer reaction time. It is recommended when preserving the integrity of the NHS esters is a high priority.

Materials:

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous Ethyl Acetate (EtOAc)

  • 4M HCl in 1,4-Dioxane (or anhydrous HCl gas)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-N-bis(PEG3-NHS ester) in anhydrous EtOAc in a round-bottom flask under an inert atmosphere.

  • Add a solution of 4M HCl in 1,4-dioxane to the reaction mixture. Alternatively, bubble anhydrous HCl gas through the solution.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-6 hours or longer for completion[6].

  • Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with EtOAc.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.

Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol offers a mild alternative to strong acids and has shown good functional group tolerance[7][8][9].

Materials:

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous Methanol

  • Oxalyl Chloride

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc-N-bis(PEG3-NHS ester) in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add oxalyl chloride (typically 2-3 equivalents) to the solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used without further purification.

Mandatory Visualizations

Boc_Deprotection_Workflow start Start: N-Boc-N-bis(PEG3-NHS ester) dissolve Dissolve in Anhydrous Solvent (e.g., DCM, EtOAc) start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA, HCl, Oxalyl Chloride) dissolve->add_reagent reaction Reaction at Controlled Temperature (0°C to RT) add_reagent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up & Purification (Evaporation, Neutralization, Extraction) monitor->workup Complete product Product: N-bis(PEG3-NHS ester) amine workup->product

Caption: Experimental workflow for the Boc deprotection of N-Boc-N-bis(PEG3-NHS ester).

Boc_Deprotection_Mechanism reactant N-Boc-N-bis(PEG3-NHS ester) protonation Protonation of Boc Group by Acid (H+) reactant->protonation + H+ side_reaction NHS Ester Hydrolysis (Side Reaction) reactant->side_reaction + H2O (if present) elimination Elimination of tert-Butyl Cation and CO2 protonation->elimination product Deprotected Amine (as salt) elimination->product

Caption: Simplified reaction pathway for the acid-catalyzed Boc deprotection and potential side reaction.

Important Considerations

  • Anhydrous Conditions: For protocols involving TFA or HCl, it is critical to use anhydrous solvents and reagents to minimize the hydrolysis of the NHS esters[6].

  • Scavengers: In some cases, scavengers like triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture to trap the tert-butyl cation generated during deprotection, preventing potential side reactions.

  • Monitoring the Reaction: Close monitoring of the reaction by TLC or LC-MS is essential to ensure complete deprotection of the Boc group while minimizing the degradation of the NHS esters.

  • Purification: The deprotected product is often obtained as a TFA or HCl salt. Depending on the subsequent application, it may be used directly or neutralized. Purification by chromatography should be performed cautiously, as the free amine can be reactive and the NHS esters can hydrolyze on silica (B1680970) gel.

  • Storage: The deprotected N-bis(PEG3-NHS ester) amine is less stable than its Boc-protected precursor. It should be used immediately or stored under anhydrous and inert conditions at low temperatures (-20°C or below) to prevent degradation.

By carefully selecting the deprotection conditions and adhering to the outlined protocols, researchers can successfully remove the Boc protecting group from N-Boc-N-bis(PEG3-NHS ester) while maintaining the integrity of the amine-reactive NHS ester functionalities for subsequent conjugation reactions.

References

Application Notes and Protocols for Bioconjugation using N-Boc-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of N-Boc-N-bis(PEG3-NHS ester) in bioconjugation. This branched, PEGylated crosslinker is a versatile tool for covalently linking molecules to proteins, antibodies, and other biomolecules, with applications in drug delivery, proteomics, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to N-Boc-N-bis(PEG3-NHS ester)

N-Boc-N-bis(PEG3-NHS ester) is a heterobifunctional crosslinker with a central Boc-protected amine and two terminal N-hydroxysuccinimide (NHS) ester reactive groups. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it an ideal reagent for various bioconjugation strategies.

Key Features:

  • Dual NHS Esters: Allows for the efficient coupling of two amine-containing molecules.

  • Boc-Protected Amine: Provides an orthogonal handle for sequential conjugations after deprotection under acidic conditions.

  • PEG3 Spacers: The hydrophilic PEG chains improve the solubility of the conjugate and minimize aggregation.

Molecular Structure:

PropertyValue
Molecular Formula C31H49N3O16
Molecular Weight 719.7 g/mol
CAS Number 2055042-31-2
Purity Typically >95%
Solubility Soluble in DMSO, DMF, and DCM
Storage Store at -20°C, desiccated.

Application: Synthesis of a Branched Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of a cytotoxic drug to an antibody using N-Boc-N-bis(PEG3-NHS ester) as a linker. This strategy can increase the drug-to-antibody ratio (DAR) in a controlled manner.

Experimental Protocol

Materials:

  • Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG3-NHS ester)

  • Amine-containing cytotoxic drug

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Immediately before use, dissolve N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO to a concentration of 10 mM. Do not store the solution as NHS esters are moisture-sensitive.

    • Dissolve the amine-containing cytotoxic drug in DMSO.

  • Conjugation of Linker to the Drug:

    • In a microcentrifuge tube, combine the cytotoxic drug and a 1.5-fold molar excess of the N-Boc-N-bis(PEG3-NHS ester) solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Conjugation to the Antibody:

    • Add a 10- to 20-fold molar excess of the drug-linker conjugate to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using a pre-equilibrated SEC column to remove excess drug-linker conjugate and unreacted antibody.

Quantitative Parameters for ADC Synthesis:

ParameterTypical Range/Value
Antibody Concentration 5-10 mg/mL
Molar Excess of Linker to Drug 1.5-fold
Molar Excess of Drug-Linker to Antibody 10 to 20-fold
Reaction Time (Linker-Drug) 1-2 hours
Reaction Time (Conjugation to Ab) 1-4 hours
Reaction pH 7.2-8.0
Quenching Time 30 minutes

Workflow for Branched ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Drug-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Quenching & Purification drug Amine-containing Cytotoxic Drug conjugate1 Drug-Linker Intermediate drug->conjugate1 1.5x molar excess of linker linker N-Boc-N-bis(PEG3-NHS ester) linker->conjugate1 conjugate2 Antibody-Drug Conjugate (ADC) conjugate1->conjugate2 10-20x molar excess antibody Antibody antibody->conjugate2 quench Quench Reaction (e.g., Tris-HCl) conjugate2->quench purify Purification (Size-Exclusion Chromatography) quench->purify final_adc Purified ADC purify->final_adc

Caption: Workflow for the synthesis of a branched Antibody-Drug Conjugate.

Application: Development of a PROTAC

N-Boc-N-bis(PEG3-NHS ester) can be employed as a versatile linker in the synthesis of PROTACs. The dual NHS esters allow for the conjugation of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be used for further modifications if needed.

Experimental Protocol

Materials:

  • Target protein ligand with a primary amine

  • E3 ligase ligand with a primary amine

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • First Ligand Conjugation:

    • Dissolve the target protein ligand and a 1.1 molar equivalent of N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMF.

    • Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS.

  • Second Ligand Conjugation:

    • Once the first conjugation is complete, add a 1.2 molar equivalent of the E3 ligase ligand to the reaction mixture.

    • Continue stirring at room temperature overnight. Monitor the reaction by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.

Quantitative Parameters for PROTAC Synthesis:

ParameterTypical Range/Value
Molar Ratio (Ligand 1:Linker) 1:1.1
Molar Ratio (Ligand 2:Intermediate) 1.2:1
Base Equivalents 2-3
Reaction Time (Step 1) 2-4 hours
Reaction Time (Step 2) Overnight
Reaction Solvent Anhydrous DMF

PROTAC Synthesis Logical Flow

PROTAC_Synthesis_Flow start Start ligand1 Target Protein Ligand (with primary amine) start->ligand1 linker N-Boc-N-bis(PEG3-NHS ester) start->linker reaction1 First Conjugation (DMF, Base) ligand1->reaction1 linker->reaction1 intermediate Ligand-Linker Intermediate reaction1->intermediate reaction2 Second Conjugation (DMF, overnight) intermediate->reaction2 ligand2 E3 Ligase Ligand (with primary amine) ligand2->reaction2 crude_protac Crude PROTAC reaction2->crude_protac purification Purification (Reverse-Phase HPLC) crude_protac->purification final_protac Purified PROTAC purification->final_protac

Caption: Logical flow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment protac PROTAC ternary_complex Ternary Complex (Target-PROTAC-E3) protac->ternary_complex target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ub_target Ubiquitinated Target Protein ternary_complex->ub_target Ubiquitination ubiquitin Ubiquitin ubiquitin->ub_target proteasome Proteasome ub_target->proteasome Recognition degradation Degradation Products proteasome->degradation Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Creating Multifunctional Probes with N-Boc-N-bis(PEG3-NHS ester): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG3-NHS ester), a versatile, trifunctional linker designed for the creation of complex multifunctional probes. This reagent is particularly valuable in bioconjugation, targeted drug delivery, and the development of advanced diagnostic and therapeutic agents.

Introduction to N-Boc-N-bis(PEG3-NHS ester)

N-Boc-N-bis(PEG3-NHS ester) is a branched polyethylene (B3416737) glycol (PEG) linker featuring three distinct functional domains:

  • Two N-hydroxysuccinimide (NHS) esters: These amine-reactive groups enable the covalent conjugation to primary amines (-NH₂) present on proteins, peptides, antibodies, and other biomolecules, forming stable amide bonds.[1][][]

  • One tert-butyloxycarbonyl (Boc)-protected primary amine: This protecting group allows for orthogonal deprotection under acidic conditions, revealing a primary amine for subsequent, specific conjugation steps.[4][5][6]

  • Two polyethylene glycol (PEG3) spacers: These hydrophilic chains enhance the solubility of the resulting conjugate, reduce steric hindrance, and can improve the pharmacokinetic properties of the final molecule by minimizing aggregation and reducing immunogenicity.[7][8]

This unique combination of functionalities allows for a modular and controlled approach to building complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and multifunctional imaging probes.[9][10][11]

Data Presentation: Reaction Parameters and Stability

Effective use of N-Boc-N-bis(PEG3-NHS ester) requires an understanding of the reaction kinetics and stability of the NHS ester groups. The following tables summarize key quantitative data for NHS ester chemistry.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures [9][12][13]

pHTemperature (°C)Approximate Half-life
7.004-5 hours
7.025~1 hour
8.041 hour
8.025 (Room Temp)~3.5 hours
8.525 (Room Temp)~3 hours
8.6410 minutes
9.025 (Room Temp)~2 hours

Note: The rate of hydrolysis is the primary competing reaction and increases with higher pH and temperature.[9][13]

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates for a Model NHS Ester [4][12]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125

Note: While hydrolysis increases with pH, the rate of the desired amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at an optimal pH range of 7.2-8.5.[12][13]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments using N-Boc-N-bis(PEG3-NHS ester). It is recommended to optimize these protocols for each specific application.

Protocol 1: Two-Step Sequential Conjugation to a Protein and a Small Molecule

This protocol describes the initial conjugation of the linker to a protein via its NHS esters, followed by Boc deprotection and conjugation of a second molecule to the newly exposed amine.

Materials:

  • N-Boc-N-bis(PEG3-NHS ester)

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Amine-containing small molecule (e.g., fluorescent dye, drug molecule)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.0-8.5

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% v/v) or 4M HCl in dioxane

  • Neutralization Buffer: e.g., 1 M Tris buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 8.0

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Step 1: Conjugation to Protein

  • Prepare Protein Solution: Adjust the concentration of the protein to 1-10 mg/mL in the Reaction Buffer.[9]

  • Prepare Linker Solution: Immediately before use, dissolve N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9]

  • Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1]

  • Purification: Remove excess, unreacted linker by size-exclusion chromatography or dialysis against the Reaction Buffer.

Step 2: Boc Deprotection

  • Solvent Exchange: If necessary, exchange the buffer of the protein-linker conjugate to an appropriate organic-compatible solvent system.

  • Deprotection: Add the Deprotection Solution to the conjugate and incubate for 30-60 minutes at room temperature.

  • Neutralization: Neutralize the reaction by adding a Neutralization Buffer.

  • Purification: Purify the deprotected conjugate using size-exclusion chromatography or dialysis to remove the deprotection reagents.

Step 3: Conjugation to Small Molecule

  • Prepare Small Molecule: Dissolve the amine-containing small molecule in a compatible solvent.

  • Reaction: Add the activated small molecule to the deprotected protein-linker conjugate. The stoichiometry will need to be optimized.

  • Incubation: Incubate for 1-4 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to stop the reaction.[13]

  • Final Purification: Purify the final multifunctional probe using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Synthesis of a Homobifunctional Protein Crosslinker

This protocol outlines the use of N-Boc-N-bis(PEG3-NHS ester) to crosslink two amine-containing proteins after deprotection of the central amine.

Materials:

  • N-Boc-N-bis(PEG3-NHS ester)

  • Protein A and Protein B in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Deprotection and reaction buffers as described in Protocol 1.

  • Purification system.

Procedure:

  • Boc Deprotection: Deprotect N-Boc-N-bis(PEG3-NHS ester) as described in Protocol 1, Step 2.

  • Purification: Purify the deprotected linker to remove the deprotection reagents.

  • Reaction with Protein A: React the deprotected linker with Protein A using the conditions described in Protocol 1, Step 1. Use a linker-to-protein molar ratio that favors single conjugation.

  • Purification: Purify the Protein A-linker conjugate to remove excess linker.

  • Reaction with Protein B: Add Protein B to the purified Protein A-linker conjugate.

  • Incubation and Quenching: Incubate and quench the reaction as described in Protocol 1.

  • Final Purification: Purify the crosslinked protein complex.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of N-Boc-N-bis(PEG3-NHS ester).

G cluster_0 NHS Ester Reaction with Primary Amine Linker_NHS N-Boc-N-bis(PEG3-NHS ester) (Amine-Reactive) Conjugate Stable Amide Bond (-CO-NH-) Linker_NHS->Conjugate pH 7.2-8.5 Protein_Amine Protein with Primary Amine (-NH2) Protein_Amine->Conjugate NHS_leaving N-hydroxysuccinimide (Leaving Group) Conjugate->NHS_leaving

Caption: NHS Ester Reaction Mechanism

G cluster_1 Workflow for Two-Step Sequential Conjugation Start N-Boc-N-bis(PEG3-NHS ester) Step1 Step 1: Conjugate to Protein 1 (via NHS esters) Start->Step1 Purify1 Purification Step1->Purify1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Purify1->Step2 Purify2 Purification Step2->Purify2 Step3 Step 3: Conjugate to Molecule 2 (via new amine) Purify2->Step3 Purify3 Final Purification Step3->Purify3 End Multifunctional Probe Purify3->End

Caption: Sequential Conjugation Workflow

G cluster_2 Conceptual Structure of a PROTAC Target_Ligand Target Protein Ligand Linker N-Boc-N-bis(PEG3-NHS ester) (as linker precursor) Target_Ligand->Linker PROTAC PROTAC Molecule Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->Linker Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Degradation Ubiquitination & Proteasomal Degradation Ternary_Complex->Degradation

Caption: PROTAC Conceptual Pathway

References

Application Notes and Protocols for N-Boc-N-bis(PEG3-NHS ester) in Linking Amine-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of N-Boc-N-bis(PEG3-NHS ester), a heterobifunctional crosslinker, for the sequential conjugation of two different amine-containing molecules. The unique architecture of this linker, featuring two N-hydroxysuccinimide (NHS) esters and a temporary Boc-protected amine, allows for a controlled, two-step ligation process. This methodology is particularly valuable in the construction of complex biomolecules such as antibody-drug conjugates (ADCs), bispecific antibodies, and targeted drug delivery systems.

Introduction

The covalent linkage of distinct molecular entities is a cornerstone of modern drug development and biological research. N-Boc-N-bis(PEG3-NHS ester) is a versatile tool designed for this purpose. Its structure comprises a central amine protected by a tert-butyloxycarbonyl (Boc) group, from which two polyethylene (B3416737) glycol (PEG) chains extend, each terminating in an amine-reactive NHS ester.[1][2]

The PEG spacers enhance the solubility and reduce the potential for aggregation of the resulting conjugate. The dual NHS esters allow for the initial conjugation to primary amines on a target molecule. The key feature is the Boc protecting group, which can be selectively removed under acidic conditions to reveal a new primary amine.[3] This newly exposed amine serves as a reactive handle for the conjugation of a second amine-containing molecule, enabling the precise formation of heterodimeric constructs.

Key Features and Benefits:

  • Sequential Conjugation: The Boc-protected amine facilitates a controlled two-step reaction, minimizing the formation of homodimers.[3]

  • Amine Reactivity: The NHS esters react efficiently with primary amines (e.g., lysine (B10760008) residues in proteins, amine-modified oligonucleotides) at physiological to slightly basic pH to form stable amide bonds.[4]

  • Enhanced Solubility: The hydrophilic PEG3 spacers improve the aqueous solubility of the linker and the final conjugate.

  • Defined Spacer Length: The discrete PEG units provide a defined spacer arm length, allowing for precise control over the distance between the conjugated molecules.

Principle of the Method

The use of N-Boc-N-bis(PEG3-NHS ester) for linking two different amine-containing molecules (Molecule A and Molecule B) follows a two-stage process.

Stage 1: Conjugation of Molecule A

In the first stage, the two NHS esters of the linker react with primary amine groups on Molecule A. This reaction is typically performed in a buffer with a pH of 7.2-8.5. Molar excess of Molecule A to the linker is used to favor the formation of a 1:1 conjugate and minimize crosslinking of Molecule A.

Stage 2: Boc Deprotection and Conjugation of Molecule B

Following the conjugation and purification of the Molecule A-linker intermediate, the Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA).[3] This step exposes a primary amine on the linker. This new amine is then available to be conjugated to a second amine-containing molecule, Molecule B. The conjugation of Molecule B can be achieved through various amine-reactive chemistries, for instance, by activating the carboxyl groups on Molecule B to form NHS esters.

Experimental Protocols

Materials
  • N-Boc-N-bis(PEG3-NHS ester)

  • Molecule A (containing primary amines)

  • Molecule B (containing primary amines)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Boc Deprotection Solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (SEC) column[5]

Protocol for Sequential Conjugation

Step 1: Conjugation of Molecule A to N-Boc-N-bis(PEG3-NHS ester)

  • Preparation of Reagents:

    • Dissolve N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMF or DMSO to a stock concentration of 10-20 mM immediately before use.

    • Dissolve Molecule A in Conjugation Buffer to a concentration of 1-10 mg/mL.

  • Reaction:

    • Add a 5- to 20-fold molar excess of the N-Boc-N-bis(PEG3-NHS ester) stock solution to the solution of Molecule A. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain the integrity of biomolecules like proteins.

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching (Optional):

    • To quench any unreacted NHS esters, add Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of Molecule A-Linker Conjugate:

    • Remove excess, unreacted linker and quenching reagents using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[5]

    • Collect fractions and analyze for the presence of the conjugate using SDS-PAGE or other appropriate methods.

    • Pool the fractions containing the purified Molecule A-Linker conjugate.

Step 2: Boc Deprotection

  • Preparation:

    • Lyophilize the purified Molecule A-Linker conjugate to dryness.

  • Deprotection Reaction:

    • Resuspend the lyophilized conjugate in the cold Boc Deprotection Solution. Use a minimal volume to ensure complete dissolution.

    • Incubate the reaction on ice for 30-60 minutes.[3]

  • Removal of TFA:

    • Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.

  • Purification of Deprotected Molecule A-Linker:

    • Immediately dissolve the residue in a suitable buffer and purify the deprotected conjugate by dialysis or centrifugal filtration against PBS, pH 7.4, to remove residual TFA and scavengers.[3]

Step 3: Conjugation of Molecule B to the Deprotected Molecule A-Linker

This protocol assumes that Molecule B will be activated to contain an NHS ester for reaction with the newly exposed amine on the linker. Other amine-reactive chemistries can also be employed.

  • Activation of Molecule B (if it contains a carboxyl group):

    • Dissolve Molecule B in an appropriate buffer (e.g., 0.1 M MES, pH 6.0).

    • Add a 1.5 to 2-fold molar excess of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated Molecule B to the solution of the deprotected Molecule A-Linker. A molar ratio of 1:1 to 5:1 of activated Molecule B to the Molecule A-Linker is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the Final Conjugate (Molecule A-Linker-Molecule B):

    • Purify the final conjugate using size-exclusion chromatography (SEC) to separate the desired heterodimer from unreacted molecules and byproducts.[6]

Characterization of Conjugates
  • SDS-PAGE: Analyze the products of each conjugation step by SDS-PAGE. An increase in molecular weight should be observed after each successful conjugation. The final product should show a band corresponding to the combined molecular weight of Molecule A and Molecule B.[7]

  • Mass Spectrometry: Use MALDI-TOF or ESI-MS to confirm the molecular weight of the intermediates and the final conjugate, providing precise confirmation of successful ligation.[8]

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final conjugate and to separate different species.

Data Presentation

The following table summarizes typical reaction parameters for the sequential conjugation of two proteins using a Boc-protected, bis-NHS ester linker. The exact conditions should be optimized for the specific molecules being conjugated.

ParameterStage 1: Molecule A ConjugationStage 2: Molecule B Conjugation
Molar Ratio (Linker:Molecule) 5-20 fold excess of linker to Molecule A1-5 fold excess of activated Molecule B to Molecule A-Linker
Reaction Buffer 0.1 M Sodium Phosphate, pH 7.2-8.00.1 M Sodium Phosphate, pH 7.2-8.0
Reaction Time 1-2 hours at RT or 2-4 hours at 4°C2 hours at RT or overnight at 4°C
Typical Yield > 80% (conjugation to Molecule A)50-70% (final heterodimer)
Purity (after SEC) > 95%> 90%

Visualizations

experimental_workflow cluster_stage1 Stage 1: Conjugation of Molecule A cluster_stage2 Stage 2: Boc Deprotection & Conjugation of Molecule B A Molecule A Reaction1 NHS Ester Reaction (pH 7.2-8.5) A->Reaction1 Linker N-Boc-N-bis(PEG3-NHS ester) Linker->Reaction1 Purification1 Purification (SEC) Reaction1->Purification1 Intermediate1 Molecule A-Linker (Boc-protected) Purification1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 Molecule A-Linker (amine-reactive) Deprotection->Intermediate2 Reaction2 Amine Coupling Intermediate2->Reaction2 B Molecule B (amine-reactive) B->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 FinalProduct Molecule A-Linker-Molecule B Purification2->FinalProduct

Caption: Workflow for sequential conjugation.

reaction_scheme cluster_linker N-Boc-N-bis(PEG3-NHS ester) cluster_molA Molecule A cluster_intermediate1 Intermediate 1 cluster_deprotection Deprotection cluster_intermediate2 Intermediate 2 cluster_molB Molecule B (activated) cluster_final Final Conjugate linker_struct Boc-N-(PEG3-NHS)₂ inter1 MoleculeA-NH-CO-PEG3-N(Boc)-PEG3-CO-NH-MoleculeA linker_struct->inter1 + molA MoleculeA-NH₂ molA->inter1 + inter2 MoleculeA-NH-CO-PEG3-N(H₂)-PEG3-CO-NH-MoleculeA inter1->inter2 + TFA deprotect TFA final MoleculeA-Linker-MoleculeB inter2->final + molB MoleculeB-CO-NHS molB->final +

Caption: Reaction scheme for heterodimer synthesis.

Troubleshooting

IssuePossible CauseSolution
Low Conjugation Efficiency Hydrolysis of NHS esterPrepare fresh NHS ester solutions; ensure buffer pH is not too high.
Low reactivity of amine groupsIncrease pH of reaction buffer (up to 8.5); increase molar excess of linker.
Steric hindranceConsider using a linker with a longer PEG spacer.
Formation of Aggregates Hydrophobic interactionsUse a sufficient amount of PEG linker; perform conjugation at a lower concentration.
Incomplete Boc Deprotection Insufficient acid concentration or timeEnsure complete dryness of the conjugate before adding TFA; extend incubation time on ice.
Low Yield of Final Product Loss of material during purificationOptimize purification protocol; use columns with appropriate molecular weight cut-offs.
Side reactions during second conjugationEnsure complete removal of quenching agents from the first step; optimize pH for the second reaction.

Conclusion

N-Boc-N-bis(PEG3-NHS ester) is a powerful and versatile reagent for the controlled, sequential linkage of two different amine-containing molecules. The protocols and guidelines presented here provide a robust starting point for researchers in drug development and chemical biology to construct novel and complex molecular architectures with a high degree of precision. Optimization of the reaction conditions for each specific application is recommended to achieve the desired conjugation efficiency and yield.

References

Troubleshooting & Optimization

Optimizing N-Boc-N-bis(PEG3-NHS ester) Conjugation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-N-bis(PEG3-NHS ester) conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance conjugation yield and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugation with N-Boc-N-bis(PEG3-NHS ester)?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on molecules like proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be effective nucleophiles for reacting with the NHS ester.[1][4] At a pH below 7.2, the amine groups are more likely to be protonated, which renders them unreactive.[1][4][5] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester significantly increases, which becomes a major competing reaction and can lead to lower conjugation yields.[1][2][4][6][7] A common starting point for optimization is a pH of 8.3-8.5.[2]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester, thereby reducing your conjugation efficiency.[1][2][8]

  • Compatible Buffers: Phosphate-buffered saline (PBS), Carbonate-bicarbonate buffers, HEPES buffers, and Borate buffers are all suitable for NHS ester conjugation reactions.[1][2]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[1][2][8][] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation reaction.[1][2]

Q3: How should I properly store and handle N-Boc-N-bis(PEG3-NHS ester)?

NHS esters are highly sensitive to moisture.[1][8] Proper storage and handling are critical to maintain the reactivity of the reagent.

  • Storage: Store the reagent in a desiccated environment at -20°C.[1][10][11]

  • Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature.[1][8] This prevents atmospheric moisture from condensing onto the cold reagent, which would lead to hydrolysis. For use, it is recommended to dissolve the N-Boc-N-bis(PEG3-NHS ester) in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before the experiment.[1][2][8][10][12] It is best practice to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[1][2]

Q4: What are the primary side reactions that can lower my conjugation yield?

The most significant side reaction that competes with the desired conjugation is the hydrolysis of the NHS ester in the presence of water.[3][6][] This reaction results in a non-reactive carboxylic acid, which reduces the amount of active crosslinker available to react with your target molecule.[3] The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[6][7] While less common, NHS esters can also have side reactions with other nucleophilic groups on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, though these reactions are generally less favorable than with primary amines.[3][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal pH: The pH of the reaction buffer is outside the optimal 7.2-8.5 range.[1][2]Verify the pH of your reaction buffer. Adjust to a pH between 7.2 and 8.5, with a starting recommendation of 8.3-8.5.[2]
Presence of Primary Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.[1][2][8]Perform a buffer exchange into a compatible amine-free buffer such as PBS, HEPES, or Borate buffer.[1][2]
Hydrolyzed NHS Ester: The N-Boc-N-bis(PEG3-NHS ester) has been inactivated by moisture.[1][2]Ensure proper storage and handling of the reagent.[1] Always allow the vial to reach room temperature before opening and prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[1][2][8]
Low Reagent Concentration: Dilute solutions of the target molecule can favor hydrolysis over the desired conjugation reaction.[1]If possible, increase the concentration of your target molecule to favor the bimolecular conjugation reaction. A typical starting protein concentration is 1-10 mg/mL.[2]
Steric Hindrance: The primary amines on the target molecule may be sterically hindered and not easily accessible.[2]The PEG3 spacers in N-Boc-N-bis(PEG3-NHS ester) are designed to help overcome some steric hindrance. However, if this is still an issue, you may need to explore crosslinkers with longer spacer arms.
High Background or Non-Specific Binding Excess Unreacted NHS Ester: Too much unreacted crosslinker is present after the reaction.Optimize the molar ratio of the NHS ester to your target molecule. A common starting point is a 5-20 fold molar excess of the NHS ester.[2] Perform small-scale pilot reactions with varying molar ratios to find the optimal condition.[2] Ensure to quench the reaction and purify the conjugate to remove excess reagent.
Protein Aggregation High Degree of Labeling: The conjugation process itself can sometimes lead to protein aggregation, especially with extensive modification.[2]Optimize the molar ratio of the NHS ester to your protein. A lower degree of labeling may be necessary to maintain protein stability.[2]
Reagent Precipitation Poor Solubility in Aqueous Buffer: The N-Boc-N-bis(PEG3-NHS ester) may precipitate when added to the aqueous reaction buffer.Dissolve the NHS ester in anhydrous DMSO or DMF at a higher concentration first. When adding it to the aqueous reaction, ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[2]

Experimental Protocols & Data

General Protocol for Conjugation to a Protein
  • Protein Preparation: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[1][2]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2]

  • Reaction Initiation: Add the calculated amount of the dissolved NHS ester solution to the protein solution while gently mixing. A common starting point is a 5-20 fold molar excess of the NHS ester to the protein.[2] The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[2]

  • Quenching (Optional): To stop the reaction, you can add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of about 20-50 mM.[1]

  • Purification: Remove excess, unreacted N-Boc-N-bis(PEG3-NHS ester) and the NHS byproduct from the final conjugate using dialysis, size-exclusion chromatography, or another suitable purification method.[1]

Key Reaction Parameters
ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5 (starting at 8.3-8.5)[1][2]Balances amine reactivity and NHS ester hydrolysis.
Temperature 4°C to Room Temperature (25°C)[2]Lower temperatures can be used for longer incubation times to minimize protein degradation.
Reaction Time 30 minutes to 4 hours (can be extended to overnight at 4°C)[2]Optimization may be required depending on the reactivity of the target molecule.
Buffer Amine-free buffers (Phosphate, Bicarbonate, HEPES, Borate)[1][2]Avoid buffers containing primary amines like Tris or glycine.[1][2]
NHS Ester Solvent Anhydrous DMSO or DMF[1][2][12]Prepare fresh solutions immediately before use.[1][2]
Molar Ratio (NHS Ester : Protein) 5-20 fold molar excess[2]This should be optimized for your specific application to achieve the desired degree of labeling.[2]
NHS Ester Hydrolysis Half-life vs. pH
pHTemperatureHalf-life of Hydrolysis
7.00°C4-5 hours[6]
8.64°C10 minutes[6]
7.4Not Specified> 120 minutes[7]
9.0Not Specified< 9 minutes[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_post_reaction Post-Reaction Processing cluster_analysis Analysis p1 Prepare Target Molecule in Amine-Free Buffer (pH 7.2-8.5) r1 Add NHS Ester Solution to Target Molecule Solution p1->r1 p2 Prepare Fresh N-Boc-N-bis(PEG3-NHS ester) Solution in Anhydrous DMSO/DMF p2->r1 r2 Incubate (RT for 30-60 min or 4°C for 2-16h) r1->r2 pr1 Quench Reaction (Optional) with Tris or Glycine r2->pr1 pr2 Purify Conjugate (e.g., Dialysis, SEC) pr1->pr2 a1 Characterize Final Conjugate pr2->a1

Caption: General experimental workflow for N-Boc-N-bis(PEG3-NHS ester) conjugation.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_solutions Solutions start Low Conjugation Yield c1 Is Buffer Amine-Free? start->c1 c2 Is pH within 7.2-8.5? start->c2 c3 Was NHS Ester Solution Freshly Prepared in Anhydrous Solvent? start->c3 o1 Increase Target Molecule Concentration c1->o1 Yes s1 Buffer Exchange to Compatible Buffer c1->s1 No c2->o1 Yes s2 Adjust pH c2->s2 No c3->o1 Yes s3 Use Fresh Reagent c3->s3 No o2 Optimize Molar Ratio of NHS Ester to Target o1->o2 o3 Adjust Incubation Time and Temperature o2->o3

Caption: Troubleshooting decision tree for low conjugation yield.

References

Navigating the Labyrinth of Boc Deprotection with Acid-Sensitive Substrates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis. However, its removal under standard acidic conditions can pose significant challenges, particularly when the substrate is adorned with other acid-labile functionalities. This technical support center provides a comprehensive resource for troubleshooting common issues and offers a selection of milder, alternative deprotection strategies to preserve the integrity of your sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection, and why are they problematic for acid-sensitive substrates?

A1: The most common methods for Boc deprotection involve strong acids such as trifluoroacetic acid (TFA), typically in a 25-50% solution with dichloromethane (B109758) (DCM), or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1] While effective, these harsh conditions can lead to the cleavage of other acid-sensitive protecting groups like tert-butyl esters and trityl groups, or degradation of the target molecule itself.[1]

Q2: My Boc deprotection is sluggish or incomplete. What are the likely causes and solutions?

A2: Incomplete deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: Some substrates may require more potent acidic conditions or extended reaction times for full removal of the Boc group.[2]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the deprotecting reagent, slowing down the reaction.[1]

  • Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, deprotection will be inefficient.[2]

To address this, you can consider increasing the reaction time, elevating the temperature cautiously, or choosing a solvent system that ensures complete dissolution of your substrate.[2]

Q3: I am observing a byproduct with a +56 mass unit increase. What is this, and how can I prevent it?

A3: This byproduct is indicative of tert-butylation, a common side reaction where the tert-butyl cation generated during Boc cleavage alkylates nucleophilic sites on your molecule.[2][3] Electron-rich moieties like the indole (B1671886) ring of tryptophan or the thioether of methionine are particularly susceptible.[2] To mitigate this, the addition of "scavengers" to the reaction mixture is crucial. These agents trap the reactive tert-butyl cation.[1]

Q4: What are the most effective scavengers for preventing tert-butylation?

A4: The choice of scavenger depends on the specific nucleophilic groups present in your substrate. Common and effective scavengers include:

  • Triisopropylsilane (B1312306) (TIS) or Triethylsilane (TES): Highly effective for protecting tryptophan and methionine residues.[2]

  • Thioanisole: Frequently used to shield methionine.[2]

  • Anisole: A general-purpose scavenger for various nucleophilic groups.[2]

  • 1,2-Ethanedithiol (EDT): Effective in preventing side reactions with tryptophan.[1]

Q5: Are there any non-acidic methods for Boc deprotection?

A5: Yes, for extremely acid-sensitive substrates, several non-acidic or very mild methods can be employed:

  • Thermal Deprotection: Heating the substrate in a suitable solvent like trifluoroethanol, methanol, or a dioxane/water mixture can induce thermolytic cleavage of the Boc group without any acidic reagents.[4][5]

  • Catalyst-Free Deprotection in Water: Refluxing the Boc-protected amine in water can achieve deprotection, presenting a green and mild alternative.[6][7]

  • Basic Deprotection: In some cases, particularly with activated amines like those in pyrroles, basic conditions using reagents like sodium carbonate in refluxing DME can be effective.[8]

  • Enzymatic Deprotection: For certain substrates, enzymatic methods offer a highly selective and mild approach to Boc removal.[9]

Troubleshooting Guide

Symptom Potential Cause Suggested Solution(s)
Incomplete Deprotection Insufficient acid strength/concentration, steric hindrance, or poor solubility.[2]Increase reaction time, cautiously raise the temperature, or select a more suitable solvent. For highly hindered groups, consider a stronger acidic condition like 4M HCl in dioxane.[4]
Degradation of Other Acid-Sensitive Groups The deprotection conditions are too harsh for other functionalities on the molecule.[1]Switch to a milder deprotection method such as oxalyl chloride in methanol, a Lewis acid-catalyzed approach, or thermal deprotection.[4][10][11]
Formation of t-Butylated Byproducts The electrophilic tert-butyl cation is reacting with nucleophilic sites on the substrate.[2][3]Add a suitable scavenger to the reaction mixture. Common choices include triisopropylsilane (TIS), thioanisole, or anisole.[2]
Aspartimide Formation in Peptides The side-chain carboxylate of aspartic acid cyclizes with the adjacent backbone amide.[1]Use a milder base for neutralization after acidic deprotection. Consider using a more sterically hindered protecting group for the aspartic acid side chain in your synthesis strategy.[1]
Low Yield A combination of the above issues or product instability under the reaction/workup conditions.Re-evaluate the deprotection strategy. A milder method with appropriate scavengers may be necessary. Ensure the workup procedure is also optimized to minimize product loss.

Alternative Deprotection Methodologies: A Comparative Overview

For substrates that are intolerant to standard strong acid conditions, a variety of milder alternatives have been developed. The following table summarizes some of the most effective methods.

Method Reagents & Conditions Advantages Potential Drawbacks Yields (%)
Oxalyl Chloride in Methanol (COCl)₂ (3 equiv.), Methanol, Room Temperature, 1-4 h[10]Mild, tolerant of many functional groups, high yields.[8][10]Potential for carbon monoxide byproduct formation.[10]Up to 90[10]
Lewis Acid Catalysis (AlCl₃) AlCl₃, CH₂Cl₂, 0 °C to Room Temperature[12]High chemoselectivity, preserves esters, ethers, and silyl (B83357) groups.[12]Requires stoichiometric or greater amounts of the Lewis acid.[11]85-96[12]
Lewis Acid Catalysis (ZnBr₂) ZnBr₂ (2-3 equiv.), DCM, Room Temperature, Overnight[13]Milder than strong protic acids.[13]Longer reaction times may be required.[13]Not specified
Thermal Deprotection (Continuous Flow) Methanol or Trifluoroethanol, 150-230 °C[5]Acid-free, allows for selective deprotection based on temperature control.[5][14]Requires specialized continuous flow equipment and high temperatures.73-90[5]
Water-Mediated Catalyst-Free Water, Reflux[6][7]Environmentally friendly, simple, and avoids catalysts.[6]May not be suitable for water-insoluble substrates.Excellent[6]

Experimental Protocols

Protocol 1: Boc Deprotection using Oxalyl Chloride in Methanol [10]

  • Dissolve the N-Boc protected substrate (1 equivalent) in methanol.

  • Add oxalyl chloride (3 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the desired amine salt.

Protocol 2: Boc Deprotection using Aluminum Chloride (AlCl₃) [12]

  • Dissolve the N-Boc protected substrate in dichloromethane (CH₂Cl₂) under a nitrogen atmosphere and cool to 0 °C.

  • Add aluminum chloride (AlCl₃) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: Thermal Boc Deprotection in Water [15]

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottom flask.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC; completion is often achieved within 15 minutes.

  • Cool the reaction to room temperature.

  • If the product is organic-soluble, add dichloromethane (5 mL), separate the layers, dry the organic phase, and evaporate the solvent.

  • If the product is water-soluble, proceed with an appropriate aqueous workup and purification.

Visualizing Boc Deprotection Strategies

Boc_Deprotection_Mechanism cluster_acid_catalyzed Acid-Catalyzed Deprotection Boc-Protected_Amine R-NH-Boc Protonation Protonation Boc-Protected_Amine->Protonation H+ Protonated_Intermediate R-NH-Boc(H+) Protonation->Protonated_Intermediate Fragmentation Fragmentation Protonated_Intermediate->Fragmentation Carbamic_Acid R-NH-COOH Fragmentation->Carbamic_Acid tert_Butyl_Cation t-Bu+ Fragmentation->tert_Butyl_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Isobutylene Isobutylene tert_Butyl_Cation->Isobutylene + H2O -> t-BuOH Free_Amine R-NH2 Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow start Boc Deprotection Attempt check_completion Is the reaction complete? start->check_completion check_side_products Are there side products? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Product Formation check_side_products->side_products Yes success Successful Deprotection check_side_products->success No increase_time_temp Increase reaction time/temp or use stronger acid incomplete->increase_time_temp check_solubility Improve substrate solubility incomplete->check_solubility use_scavengers Add scavengers (TIS, anisole) side_products->use_scavengers t-Butylation observed check_acid_sensitive_groups Identify degraded acid-sensitive groups side_products->check_acid_sensitive_groups Other degradation milder_method Switch to a milder method (e.g., Oxalyl Chloride, Lewis Acid, Thermal) check_acid_sensitive_groups->milder_method

References

Technical Support Center: N-Boc-N-bis(PEG3-NHS ester) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of N-Boc-N-bis(PEG3-NHS ester) and its conjugates. It is intended for researchers, scientists, and drug development professionals to help navigate challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My N-Boc-N-bis(PEG3-NHS ester) reagent is difficult to dissolve. What is the recommended procedure?

A: Solubility issues with NHS esters, particularly non-sulfonated versions, are common.[1] The N-Boc-N-bis(PEG3-NHS ester) reagent itself is not readily soluble in aqueous solutions and should first be dissolved in a high-quality, anhydrous (water-free) organic solvent.[1][2]

  • Recommended Solvents: The most commonly used water-miscible organic solvents are dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][4][5][6]

  • Procedure: Prepare the reagent solution immediately before use to minimize hydrolysis.[1][7] Weigh the required amount, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, and dissolve it in a small volume of anhydrous DMSO or DMF.[7][8] This stock solution can then be added to your aqueous reaction buffer.[4]

Q2: The conjugate precipitates when I add the dissolved NHS ester to my aqueous reaction buffer. How can I prevent this?

A: Precipitation upon addition to an aqueous buffer is a common issue that can be addressed by carefully managing the solvent concentration and buffer composition.

  • Organic Solvent Concentration: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low, typically below 10%, as many proteins can remain soluble under these conditions.[1][9] A high concentration of the organic solvent can cause proteins to denature and precipitate.

  • Buffer Choice: Ensure you are using a compatible, amine-free buffer.[7][10] Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, reducing conjugation efficiency.[7][10]

  • Reagent Addition: Add the dissolved NHS ester solution to the protein solution slowly while gently mixing or vortexing.[10][11] This helps to avoid localized high concentrations of the reagent that can lead to aggregation.

Q3: How does the Boc protecting group influence the solubility of the conjugate?

A: The tert-butyloxycarbonyl (Boc) protecting group is relatively hydrophobic and can decrease the overall aqueous solubility of the molecule.[12] The primary purpose of the Boc group is to mask the central amine, allowing the two terminal NHS esters to react first.[13][14] After conjugation, the Boc group is typically removed under acidic conditions to reveal a primary amine for subsequent reactions.[15] The solubility of the conjugate will likely change upon Boc deprotection.

Q4: What is the optimal pH for the conjugation reaction, and how does it affect solubility and stability?

A: The reaction of NHS esters with primary amines is highly pH-dependent.[4][11]

  • Optimal pH: The optimal pH range for the conjugation reaction is between 7.2 and 8.5.[3][10] A pH that is too low will result in the protonation of primary amines on the target molecule, rendering them unreactive.[4][10]

  • Stability and Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH.[3][16] At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes.[3][16] This hydrolysis releases N-hydroxysuccinimide and regenerates the carboxylic acid, which can affect the overall solubility and reduce conjugation efficiency.[3] Therefore, it is crucial to perform the reaction within the recommended pH range and to use the dissolved NHS ester promptly.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common solubility problems.

G cluster_start Start: Solubility Issue cluster_reagent Phase 1: Initial Reagent Dissolution cluster_reaction Phase 2: Addition to Reaction Buffer cluster_final Phase 3: Final Conjugate Solubility start Experiencing solubility issues with N-Boc-N-bis(PEG3-NHS ester) or its conjugate reagent_dissolve Is the solid N-Boc-N-bis(PEG3-NHS ester) reagent dissolving properly? start->reagent_dissolve reagent_sol Action: Dissolve reagent in anhydrous DMSO or DMF immediately before use. Keep final organic solvent conc. <10% in reaction. reagent_dissolve->reagent_sol No buffer_precip Does the conjugate precipitate when added to the aqueous buffer? reagent_dissolve->buffer_precip Yes reagent_check Check: Is the solvent anhydrous? Has the reagent hydrolyzed from improper storage? reagent_sol->reagent_check buffer_sol Action: Add reagent dropwise to buffer while stirring. Optimize protein concentration. Verify buffer compatibility (amine-free, pH 7.2-8.5). buffer_precip->buffer_sol Yes final_precip Is the purified, post-reaction conjugate insoluble? buffer_precip->final_precip No buffer_check Check: Is the buffer pH correct? Does the buffer contain primary amines (e.g., Tris)? buffer_sol->buffer_check deprotection_check Consider: Has the Boc group been removed? Solubility may differ between the Boc-protected and deprotected forms. final_precip->deprotection_check Yes final_sol Action: Consider the properties of the conjugated molecule. A hydrophobic target can decrease overall solubility. Consider purification method (dialysis, SEC). deprotection_check->final_sol

Caption: Troubleshooting workflow for solubility issues.

Quantitative Data Summary

Table 1: Recommended Solvents and Buffers

Parameter Recommendation Rationale & Notes Citations
Initial Solvent for NHS Ester Anhydrous DMSO or DMF NHS esters have poor aqueous solubility. These solvents are water-miscible. Ensure they are anhydrous to prevent premature hydrolysis. [1][3][4]
Final Organic Solvent Conc. < 10% Higher concentrations may denature proteins, leading to precipitation. [1][9]
Compatible Reaction Buffers Phosphate (B84403) (PBS), HEPES, Borate, Carbonate-Bicarbonate These buffers do not contain primary amines that would compete in the reaction. [3][10]

| Incompatible Buffers | Tris, Glycine | These buffers contain primary amines and will quench the reaction. They can be used at the end to stop the reaction. |[1][7][10] |

Table 2: Effect of pH on NHS Ester Stability

pH Half-life of Hydrolysis Implication for Reaction Citations
7.0 4-5 hours (at 0°C) Reasonable stability for longer reactions at 4°C. [3][16]
8.0 1 hour Reaction should be performed efficiently. [16]

| 8.6 | 10 minutes (at 4°C) | High pH significantly accelerates hydrolysis, reducing the yield of the desired conjugate. |[3][16] |

Experimental Protocols

Protocol 1: Dissolution and Use of N-Boc-N-bis(PEG3-NHS ester)

This protocol outlines the general procedure for preparing and using the NHS ester reagent in a conjugation reaction with a protein.

G cluster_prep Reagent & Protein Preparation cluster_reaction Conjugation Reaction cluster_cleanup Quenching & Purification node_reagent 1. Equilibrate N-Boc-N-bis(PEG3-NHS ester) vial to room temperature before opening. node_protein 2. Dissolve protein (1-10 mg/mL) in amine-free buffer (e.g., PBS, pH 7.2-8.0). node_reagent->node_protein node_dissolve 3. Immediately before use, dissolve NHS ester in a small volume of anhydrous DMSO or DMF. node_protein->node_dissolve node_add 4. Add calculated amount of dissolved NHS ester to the protein solution while gently vortexing. node_dissolve->node_add node_incubate 5. Incubate: 1-4 hours at room temperature or overnight at 4°C. node_add->node_incubate node_quench 6. (Optional) Quench reaction by adding Tris or glycine to a final concentration of ~50mM. node_incubate->node_quench node_purify 7. Purify the conjugate via dialysis or size-exclusion chromatography to remove excess reagent and byproducts. node_quench->node_purify

Caption: General workflow for protein conjugation.

Methodology:

  • Equilibrate Reagent: Allow the vial of N-Boc-N-bis(PEG3-NHS ester) to warm to room temperature before opening to prevent moisture condensation.[7]

  • Prepare Protein Solution: Dissolve your amine-containing protein or molecule in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[7][10]

  • Dissolve NHS Ester: Immediately before use, weigh the required amount of the NHS ester and dissolve it in a minimal volume of high-quality, anhydrous DMSO or DMF.[1][4]

  • Perform Conjugation: Slowly add the dissolved NHS ester solution to the protein solution. The final volume of organic solvent should ideally not exceed 10% of the total reaction volume.[1]

  • Incubate: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.[11][15]

  • Quench Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine.[1][15]

  • Purify Conjugate: Remove unreacted NHS ester and the NHS byproduct by dialysis or size-exclusion chromatography (gel filtration).[1]

Protocol 2: Standard Boc Deprotection

This protocol is for the removal of the N-Boc protecting group after the initial conjugation is complete.

Methodology:

  • Dissolution: Dissolve the purified, Boc-protected conjugate in an appropriate organic solvent like dichloromethane (B109758) (DCM).[15][17]

  • Acid Treatment: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[15][17] If your molecule contains sensitive groups, scavengers like triisopropylsilane (B1312306) (TIS) can be added.[17]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours, monitoring the reaction by a suitable method (e.g., LC-MS).[17]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an organic extraction.[17]

References

Technical Support Center: Troubleshooting Low Labeling Efficiency with N-Boc-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the use of N-Boc-N-bis(PEG3-NHS ester) for bioconjugation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is N-Boc-N-bis(PEG3-NHS ester) and how does it work?

N-Boc-N-bis(PEG3-NHS ester) is a branched, amine-reactive crosslinker.[1][2] Its structure features a central amine protected by a tert-butyloxycarbonyl (Boc) group and two polyethylene (B3416737) glycol (PEG3) arms, each terminating in an N-hydroxysuccinimide (NHS) ester.[1][3] The NHS esters react with primary amines (such as the N-terminus or lysine (B10760008) side chains on proteins) under neutral to slightly alkaline conditions (pH 7.2-9) to form stable, covalent amide bonds.[4][5][] The Boc protecting group provides an orthogonal handle for further modification after deprotection under acidic conditions.[1] The PEG chains enhance solubility and can reduce steric hindrance.[2]

Q2: My labeling efficiency is unexpectedly low. What are the most common causes?

Low labeling efficiency with NHS esters is a frequent issue that typically stems from one or more of the following factors:

  • Suboptimal Reaction pH: The reaction is highly pH-dependent.[7][8][9]

  • Incompatible Buffer System: The presence of primary amines (e.g., Tris, glycine) in the buffer will compete with the target molecule for the NHS ester.[4][7]

  • Reagent Hydrolysis: NHS esters are moisture-sensitive and can lose reactivity if improperly stored or handled.[7][10]

  • Low Reactant Concentrations: Dilute protein solutions can favor the competing hydrolysis reaction over the desired labeling reaction.[7][]

  • Protein-Specific Factors: The target primary amines on your molecule may be inaccessible due to steric hindrance.[7]

Q3: What is the optimal pH for the labeling reaction and why is it so critical?

The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5, with many protocols recommending a pH of 8.3-8.5 for maximum efficiency.[4][8][9][12] This pH range is a critical compromise. At a lower pH, primary amines on the target molecule become protonated (-NH3+) and are no longer nucleophilic enough to react with the NHS ester.[7][8] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases dramatically, which consumes the reagent before it can react with the target molecule.[4][7][8]

Q4: Which buffers should I use, and which should I avoid?

It is crucial to use a buffer that does not contain primary amines.

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate, carbonate-bicarbonate, and HEPES buffers are all suitable choices for NHS ester labeling reactions.[4][7]

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218). These compounds will react with the NHS ester, significantly reducing the efficiency of labeling your target molecule.[4][7][13]

Q5: How should I properly handle and store the N-Boc-N-bis(PEG3-NHS ester) reagent?

Proper handling and storage are essential to maintain the reagent's reactivity.

  • Storage: The reagent should be stored at -20°C, protected from moisture by a desiccant.[1][2][7]

  • Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[10][13]

  • Solution Preparation: Since NHS esters are not stable in aqueous solutions, the reagent should be dissolved in a high-quality anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), immediately before use.[7][8][13] Do not prepare aqueous stock solutions for storage.[8][13]

Q6: Can I use a Tris or glycine buffer to stop the labeling reaction?

Yes, adding a buffer with a high concentration of primary amines, such as Tris or glycine, is an effective method to quench (stop) the reaction.[4][14] The excess primary amines will react with any remaining active NHS esters, preventing further labeling of the target molecule.

Section 2: Comprehensive Troubleshooting Guide

Problem: Very Low or No Labeling Detected

This guide addresses the most common causes of poor labeling efficiency in a systematic manner.

The composition and pH of your reaction buffer are the most critical factors for a successful conjugation.

  • Issue: Incorrect pH: The reaction efficiency drops sharply outside the optimal pH 7.2-8.5 range.[7][]

    • Solution: Use a freshly calibrated pH meter to verify that your reaction buffer is within the optimal range. Prepare fresh buffer if necessary. Sodium bicarbonate (0.1 M, pH 8.3) or phosphate (B84403) buffer (0.1 M, pH 7.2-8.0) are common choices.[8][9]

  • Issue: Presence of Competing Amines: Buffers like Tris or glycine, or contaminants like ammonium (B1175870) salts, will compete with your target molecule.[7][15]

    • Solution: If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column into a recommended amine-free buffer prior to starting the labeling reaction.[7]

Table 1: Recommended Buffers for NHS Ester Labeling
Buffer System
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Borate Buffer, pH 8.0-8.5
Carbonate-Bicarbonate Buffer, pH 8.3-8.5
HEPES Buffer, pH 7.2-8.0

N-Boc-N-bis(PEG3-NHS ester) is sensitive to moisture, and its hydrolysis is a major competing reaction.[4][7]

  • Issue: Hydrolyzed Reagent: The NHS ester group is readily hydrolyzed in the presence of water, rendering the reagent inactive.[10] The rate of hydrolysis is significantly accelerated by increasing pH.[4]

    • Solution 1: Proper Handling: Always warm the reagent vial to room temperature before opening. Use high-quality, anhydrous DMSO or DMF to prepare the stock solution immediately before adding it to your reaction.[7][8] Ensure the DMF is fresh and does not have a "fishy" odor, which indicates degradation to dimethylamine.[8]

    • Solution 2: Verify Activity: If you suspect the reagent has degraded, its activity can be assessed by measuring the absorbance of the NHS byproduct at 260 nm before and after intentional hydrolysis with a strong base.[10]

| Table 2: Approximate Half-life of NHS Esters in Aqueous Solution | | :--- | :--- | :--- | | pH | Temperature | Half-life | | 7.0 | 0°C | 4 - 5 hours | | 8.0 | Room Temp | ~120 - 210 minutes[16] | | 8.5 | Room Temp | ~10 - 180 minutes[16] | | 8.6 | 4°C | 10 minutes | | 9.0 | Room Temp | ~5 - 125 minutes[16] | Note: Values are approximate and can vary based on the specific NHS ester and buffer conditions.[4][16]

The concentration of reactants, molar ratio, temperature, and incubation time all play a role in reaction efficiency.

  • Issue: Low Reactant Concentration: At low protein concentrations (<2 mg/mL), the competing hydrolysis reaction is more likely to occur than the desired labeling reaction.[7][15]

    • Solution: If possible, increase the concentration of your protein. It is recommended to use a protein concentration of at least 2 mg/mL.[7]

  • Issue: Suboptimal Molar Ratio: An insufficient molar excess of the NHS ester will result in low labeling.

    • Solution: Optimize the molar ratio of N-Boc-N-bis(PEG3-NHS ester) to your protein. A 5- to 20-fold molar excess of the reagent over the protein is a common starting point.[13]

  • Issue: Inappropriate Time and Temperature:

    • Solution: Reactions are typically run for 0.5 to 4 hours at room temperature or at 4°C.[4] If you suspect hydrolysis is the primary issue, performing the reaction overnight at 4°C can improve the yield by slowing the rate of hydrolysis.[7][8]

| Table 3: Illustrative Effect of Reaction Parameters on Degree of Labeling (DOL) | | :--- | :--- | :--- | | Parameter Change | Expected Effect on DOL | Rationale | | Increase pH from 7.0 to 8.3 | Increase | More deprotonated (reactive) primary amines available.[7] | | Increase pH from 8.5 to 9.5 | Decrease | Rate of NHS ester hydrolysis significantly increases, consuming the reagent.[8] | | Decrease Protein Concentration | Decrease | Hydrolysis of the NHS ester is favored over the bimolecular labeling reaction.[7] | | Increase Molar Excess of NHS Ester | Increase (up to a point) | Drives the reaction towards product formation.[12] | Note: This table provides general trends; optimal conditions must be determined empirically for each specific system.

The intrinsic properties of your target molecule can influence the outcome.

  • Issue: Inaccessible Primary Amines: The N-terminus or lysine residues on the protein surface may be located in sterically hindered regions, preventing the NHS ester from accessing them.[7]

    • Solution: If structural information is available, analyze the accessibility of surface lysines. While difficult to modify, sometimes altering reaction conditions (e.g., adding mild denaturants, if compatible with the protein) can expose more reactive sites.

  • Issue: Protein Sample Impurities: Impurities in the protein sample could potentially interfere with the labeling reaction.[7]

    • Solution: Ensure a high degree of purity for your protein sample before proceeding with the labeling reaction.

Section 3: Diagrams and Visualizations

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Reagent N-Boc-N-bis(PEG3-NHS ester) O=C-O-N(C=O)₂ Labeled_Protein Labeled Protein R-NH-C=O (Stable Amide Bond) Reagent:f1->Labeled_Protein:f1 Nucleophilic Attack NHS_Byproduct N-hydroxysuccinimide Reagent:f1->NHS_Byproduct Leaving Group Hydrolyzed_Reagent Inactive Carboxylate Reagent:f1->Hydrolyzed_Reagent Hydrolysis (pH > 8.5 ↑) Protein Protein R-NH₂ (Primary Amine) Protein:f1->Labeled_Protein:f1 Hydrolysis Competing Reaction H₂O Hydrolysis:f1->Hydrolyzed_Reagent

Caption: Chemical reaction of an NHS ester with a primary amine.

Troubleshooting_Workflow start Start: Low Labeling Efficiency check_ph Is buffer pH within 7.2-8.5? start->check_ph check_buffer_comp Is buffer free of primary amines (e.g., Tris, glycine)? check_ph->check_buffer_comp Yes adjust_ph Action: Adjust pH or prepare fresh buffer check_ph->adjust_ph No check_reagent_prep Was reagent dissolved in anhydrous solvent right before use? check_buffer_comp->check_reagent_prep Yes buffer_exchange Action: Perform buffer exchange into PBS, Borate, or Bicarbonate check_buffer_comp->buffer_exchange No check_reagent_storage Was reagent stored at -20°C with desiccant? check_reagent_prep->check_reagent_storage Yes use_fresh_reagent Action: Use fresh aliquot of reagent and high-quality anhydrous solvent check_reagent_prep->use_fresh_reagent No check_concentration Is protein concentration > 2 mg/mL? check_reagent_storage->check_concentration Yes order_new_reagent Action: Order new reagent check_reagent_storage->order_new_reagent No check_protein_factors Consider Protein-Specific Factors: - Amine Accessibility - Sample Purity check_concentration->check_protein_factors Yes increase_concentration Action: Increase protein and/or reagent concentration check_concentration->increase_concentration No solved Problem Solved check_protein_factors->solved adjust_ph->check_ph buffer_exchange->check_buffer_comp use_fresh_reagent->check_reagent_prep increase_concentration->check_concentration

Caption: A logical workflow for troubleshooting low labeling efficiency.

Section 4: Experimental Protocols

Protocol 1: General Protocol for Labeling a Protein

This protocol provides a general starting point. Optimal conditions, particularly the molar excess of the reagent, may need to be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into the Reaction Buffer.[7][8]

  • Calculate Reagent Amount: Determine the amount of N-Boc-N-bis(PEG3-NHS ester) needed to achieve the desired molar excess (e.g., 20-fold).

  • Prepare the NHS Ester Solution: Just before use, warm the N-Boc-N-bis(PEG3-NHS ester) vial to room temperature.[13] Dissolve the calculated amount in anhydrous DMSO or DMF to create a concentrated stock (e.g., 10 mM).[13]

  • Perform the Labeling Reaction: Add the calculated volume of the NHS ester solution to the protein solution. The final volume of organic solvent should ideally not exceed 10% of the total reaction volume.[7]

  • Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[13] Alternatively, incubate overnight at 4°C to minimize hydrolysis.[8]

  • Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[14]

  • Purify the Conjugate: Remove unreacted reagent and byproducts by running the reaction mixture through a desalting column or by performing dialysis against a suitable storage buffer (e.g., PBS).[8][13]

Protocol 2: Assessing Reagent Activity (Hydrolysis Test)

This method can be used to determine if a stored stock of an NHS-ester reagent is still active.[10]

Materials:

  • NHS-ester reagent

  • Anhydrous DMSO or DMF

  • Phosphate buffer (pH 7-8)

  • Strong base (e.g., 0.5 M NaOH or NH4OH)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the NHS-ester reagent in DMSO or DMF.

  • Dilute a small amount of the stock solution into the phosphate buffer and immediately measure the absorbance at 260 nm (A_initial).

  • Induce complete hydrolysis by adding a strong base to the diluted solution and incubating for several minutes.

  • Measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).

  • Interpretation: If the reagent is active, A_final will be significantly greater than A_initial due to the release of the NHS leaving group, which absorbs strongly at 260 nm.[10] If A_final is not measurably greater than A_initial, the reagent has likely been fully hydrolyzed and is inactive.[10]

References

selective deprotection of Boc in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the selective deprotection of the tert-butyloxycarbonyl (Boc) group in the presence of other protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for selectively deprotecting a Boc group?

The selective removal of a Boc protecting group is based on its lability under acidic conditions.[1][2][3] This strategy is effective when other protecting groups in the molecule are stable to acid but can be removed under different conditions (e.g., base-labile, hydrogenolysis-labile, or fluoride-labile groups). This concept is known as an orthogonal protecting group strategy.[4][5]

Q2: Which common protecting groups are orthogonal to Boc?

Several protecting groups are orthogonal to the acid-labile Boc group, allowing for its selective removal. These include:

  • Fmoc (9-Fluorenylmethoxycarbonyl): This base-labile group is stable to the acidic conditions used for Boc removal.[1][4][5][][] It is typically cleaved using a mild base like piperidine.[4][]

  • Cbz (Carboxybenzyl): This group is removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst) and is stable to the acidic conditions of Boc deprotection.[4][8][9]

  • Benzyl (B1604629) (Bn) ethers: Similar to Cbz, benzyl ethers are typically cleaved via hydrogenolysis and are stable to most acidic conditions used for Boc removal.[10][11]

  • Silyl (B83357) ethers (e.g., TBDMS, TIPS, TBDPS): These are removed by fluoride (B91410) ions (e.g., TBAF). Their stability to acidic conditions can vary, requiring careful selection of reagents and reaction conditions for selective Boc deprotection.[12][13][14][15]

  • Alloc (Allyloxycarbonyl): This group is stable to both acids and bases and is selectively removed by a palladium(0) catalyst.[16]

Q3: What are the standard conditions for Boc deprotection?

Standard conditions for Boc deprotection involve treatment with a strong acid. Common reagents include:

  • Trifluoroacetic acid (TFA): Typically used in a 20-50% solution in a solvent like dichloromethane (B109758) (DCM).[2][17][18]

  • Hydrochloric acid (HCl): Often used as a solution in an organic solvent such as dioxane or methanol.[17][19]

The reaction is usually fast and conducted at room temperature.[20]

Troubleshooting Guide

Problem 1: Incomplete Boc Deprotection

Symptoms:

  • TLC or LC-MS analysis shows remaining starting material.

  • Ninhydrin staining of a TLC plate shows a weak spot for the desired amine product.[21]

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Acid Some substrates contain basic functional groups (e.g., pyridine, imidazole) that can neutralize the acid. Increase the equivalents of acid used.[21] The reaction kinetics can also have a second-order dependence on the acid concentration.[21][22]
Poor Reagent Quality Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can decrease the effective acidity, slowing the reaction.[21] Use fresh or properly stored reagents.
Suboptimal Reaction Conditions The reaction time may be too short or the temperature too low. While many deprotections are rapid at room temperature, sterically hindered substrates may require longer reaction times or gentle heating.[21]
Steric Hindrance A sterically hindered Boc group can be more difficult to remove, necessitating harsher conditions.[21] Consider increasing the acid concentration, reaction time, or temperature.

Problem 2: Unwanted Side Reactions

Symptoms:

  • Formation of unexpected byproducts observed by TLC or LC-MS.

  • Alkylation of nucleophilic residues.

Possible Causes and Solutions:

CauseRecommended Action
Alkylation by t-butyl cation The t-butyl cation generated during deprotection can alkylate nucleophilic functional groups such as thiols, electron-rich aromatic rings (e.g., in tryptophan or tyrosine), and guanidines.[22][23]
Use of Scavengers Add scavengers to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or thiophenol.[1][17][23]

Problem 3: Cleavage of Other Acid-Labile Protecting Groups

Symptoms:

  • Loss of other protecting groups sensitive to acid, such as t-butyl esters or some silyl ethers.

Possible Causes and Solutions:

CauseRecommended Action
Harsh Acidic Conditions Strong acids like TFA can cleave other acid-sensitive groups.
Milder Deprotection Methods Use milder or alternative reagents for Boc deprotection. Options include using aqueous phosphoric acid, which has been shown to be effective for deprotecting N-Boc groups while tolerating t-butyl esters and TBDMS ethers.[1][24] Lewis acids like Sn(OTf)₂ or ZnBr₂ can also be used for selective deprotection.[18][25] Thermal deprotection in the absence of an acid catalyst is another possibility for certain substrates.[26][27]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.[3]

  • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.[3] For substrates with other acid-sensitive groups, consider starting with a lower concentration of TFA.

  • If the substrate contains nucleophilic residues like tryptophan or tyrosine, add a scavenger such as triisopropylsilane (TIS) (1-5 equivalents).[17]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 0.5 - 4 hours).[3]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • If necessary, perform an aqueous work-up by dissolving the residue in an appropriate organic solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize any remaining acid.[3]

  • Dry the organic layer, filter, and concentrate to obtain the deprotected amine salt.

Protocol 2: Selective Boc Deprotection using Aqueous Phosphoric Acid

This method is useful when other acid-sensitive groups like t-butyl esters or TBDMS ethers are present.[1][24]

  • Dissolve the Boc-protected compound in a suitable solvent.

  • Add aqueous phosphoric acid (85 wt%).[24]

  • Stir the reaction at the appropriate temperature and monitor by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a suitable base and perform a standard aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the orthogonality of common protecting groups with respect to Boc deprotection conditions.

Protecting GroupRemoval ConditionStability to Boc Deprotection (Acidic)
Boc Strong Acid (e.g., TFA, HCl)[2][4]-
Fmoc Base (e.g., Piperidine)[4][]Stable[1]
Cbz Hydrogenolysis (H₂, Pd/C)[4][8]Stable[1]
Benzyl (Bn) ether Hydrogenolysis (H₂, Pd/C)[10]Stable[1][28]
TBDMS ether Fluoride ion (e.g., TBAF)Variable, can be cleaved by strong acid[12]
Alloc Pd(0) catalyst[16]Stable[16]

Visual Guides

Experimental_Workflow cluster_start Starting Material cluster_deprotection Selective Boc Deprotection cluster_intermediate Intermediate Product cluster_final Further Steps Start Molecule with Boc and Orthogonal Protecting Group (PG) Deprotection Treat with Acid (e.g., TFA in DCM) Start->Deprotection Selective Cleavage Intermediate Free Amine with Orthogonal PG Intact Deprotection->Intermediate Isolation Final_Step Further Reaction at Free Amine or Deprotection of PG Intermediate->Final_Step Next Synthetic Step

Caption: General workflow for selective Boc deprotection.

Troubleshooting_Logic cluster_troubleshooting_incomplete Troubleshooting: Incomplete Reaction cluster_troubleshooting_side_products Troubleshooting: Side Products Start Boc Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid Increase Acid Conc./Equiv. Incomplete->Increase_Acid Increase_Time_Temp Increase Time/Temperature Incomplete->Increase_Time_Temp Check_Reagents Check Reagent Quality Incomplete->Check_Reagents Check_Side_Products Side Products Formed? Complete->Check_Side_Products Side_Products Side Products Present Check_Side_Products->Side_Products Yes No_Side_Products Clean Reaction Check_Side_Products->No_Side_Products No Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Workup Proceed to Work-up No_Side_Products->Workup Increase_Acid->Start Re-run Reaction Increase_Time_Temp->Start Re-run Reaction Check_Reagents->Start Re-run Reaction Add_Scavenger->Start Re-run Reaction Milder_Conditions->Start Re-run Reaction

References

Technical Support Center: Optimizing NHS Ester Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction buffer pH for N-hydroxysuccinimide (NHS) ester coupling. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your bioconjugation experiments.

Troubleshooting Guide

One of the most common issues in NHS ester chemistry is low or no coupling yield. This can often be traced back to suboptimal reaction conditions or the quality of the reagents. Use this guide to troubleshoot common problems.[1]

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your reaction buffer is within the optimal range of 8.3-8.5.[2][3][4][5] At lower pH, the amine group is protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester is accelerated, reducing the yield.[2][3][4][6]
Presence of Amine-Containing Buffers Ensure your reaction buffer is free of primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.[4][7] While Tris is sometimes used, it is generally not recommended.[2][4] Good alternatives include phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffers.[7]
Hydrolysis of NHS Ester NHS esters are moisture-sensitive.[8][9] Always use anhydrous DMSO or DMF to prepare stock solutions and prepare them immediately before use.[2][9] Avoid repeated opening and closing of the reagent bottle to prevent moisture contamination.[8]
Low Protein Concentration Low concentrations of the protein can lead to less efficient crosslinking due to the competing hydrolysis of the NHS ester.[7] The recommended protein concentration is typically between 1-10 mg/mL.[2][6][9]
Impure Reagents Use high-quality, fresh reagents. For example, DMF can degrade over time to form dimethylamine, which can react with the NHS ester.[2]
Incorrect Molar Excess of NHS Ester A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[6] However, the optimal ratio may need to be determined empirically for each specific reaction.
Protein Aggregation Changes in pH or the addition of reagents can sometimes cause proteins to aggregate and precipitate.[1] Ensure your protein is soluble and stable in the chosen reaction buffer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester coupling reactions?

A1: The optimal pH for NHS ester coupling is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[6] The recommended pH range is typically 8.3-8.5.[2][3][4][5] At this pH, a sufficient concentration of the primary amine is deprotonated and nucleophilic, while the rate of NHS ester hydrolysis is still manageable.[6][10]

Q2: Why is it important to avoid amine-containing buffers like Tris?

A2: Buffers containing primary amines, such as Tris, will compete with the primary amines on your target molecule for reaction with the NHS ester.[4][7] This competition will reduce the efficiency of your desired conjugation reaction. While the affinity of Tris for activated esters is low, it is still not recommended for optimal performance.[2]

Q3: What are the best buffers to use for NHS ester coupling?

A3: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions at a pH range of 7.2 to 8.5.[7] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are frequently recommended.[2][4][6]

Q4: How does pH affect the stability of the NHS ester?

A4: NHS esters are susceptible to hydrolysis, and the rate of this hydrolysis increases with pH.[6][7] At pH 7.0 and 0°C, the half-life of an NHS ester is 4 to 5 hours. This decreases to just 10 minutes at pH 8.6 and 4°C.[7]

Q5: Can NHS esters react with other amino acid residues besides lysine (B10760008)?

A5: While NHS esters are highly selective for primary amines (N-terminus and lysine residues), side reactions can occur with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, particularly at higher pH.[11][12] However, the reaction with primary amines is generally much faster and results in a more stable amide bond.[12]

Quantitative Data Summary

The efficiency of NHS ester coupling is a balance between the desired amidation reaction and the competing hydrolysis of the ester. The following table summarizes the effect of pH on the stability of NHS esters.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours[7]
8.6410 minutes[7]
8.0Room Temp210 min (P3-NHS), 190 min (P4-NHS)[13]
8.5Room Temp180 min (P3-NHS), 130 min (P4-NHS)[13]
9.0Room Temp125 min (P3-NHS), 110 min (P4-NHS)[13]

Detailed Experimental Protocol: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.[6][9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • NHS ester of the labeling reagent (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[6][9]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[6][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[6]

  • Desalting column or dialysis equipment for purification[6]

Procedure:

  • Prepare the Protein Solution:

    • If the protein solution contains amine-containing buffers (e.g., Tris), they must be removed by dialysis against the Reaction Buffer or by using a desalting column.[9]

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[6][9]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to prepare a stock solution.[2][6][9] The concentration will depend on the desired molar excess of the labeling reagent.

  • Reaction:

    • Add the dissolved NHS ester solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[6]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][6][9] If using a light-sensitive label, protect the reaction from light.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[6] Incubate for 15-30 minutes at room temperature.[6]

  • Purification:

    • Remove the excess, unreacted label and byproducts by gel filtration, dialysis, or using a desalting column.[2][4][6]

Visualizations

TroubleshootingWorkflow start Start: Low/No Coupling Yield check_ph Check Reaction Buffer pH (Optimal: 8.3-8.5) start->check_ph ph_ok pH is Optimal check_ph->ph_ok Yes ph_not_ok pH is Suboptimal check_ph->ph_not_ok No check_buffer_composition Check for Amine-Containing Buffers (e.g., Tris) ph_ok->check_buffer_composition adjust_ph Adjust pH to 8.3-8.5 ph_not_ok->adjust_ph adjust_ph->check_buffer_composition buffer_ok Buffer is Amine-Free check_buffer_composition->buffer_ok Yes buffer_not_ok Buffer Contains Amines check_buffer_composition->buffer_not_ok No check_reagent_quality Assess NHS Ester Quality (Fresh, Anhydrous Solvent) buffer_ok->check_reagent_quality change_buffer Replace with Amine-Free Buffer (e.g., Phosphate, Bicarbonate) buffer_not_ok->change_buffer change_buffer->check_reagent_quality reagent_ok Reagents are Good Quality check_reagent_quality->reagent_ok Yes reagent_not_ok Reagents May Be Degraded check_reagent_quality->reagent_not_ok No optimize_concentration Optimize Protein and NHS Ester Concentrations reagent_ok->optimize_concentration replace_reagents Use Fresh NHS Ester and Anhydrous Solvent reagent_not_ok->replace_reagents replace_reagents->optimize_concentration success Successful Coupling optimize_concentration->success ReactionPathway cluster_conditions Reaction Conditions Optimal_pH Optimal pH (8.3-8.5) NHS_Ester NHS Ester Low_pH Low pH (< 7.2) Protonated_Amine Protonated Amine (Protein-NH3+) Low_pH->Protonated_Amine High_pH High pH (> 9.0) Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) High_pH->Hydrolyzed_Ester Accelerated Hydrolysis Amide_Bond Stable Amide Bond (Desired Product) NHS_Ester->Amide_Bond Aminolysis (Favored) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing) Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Amide_Bond No_Reaction No Reaction Protonated_Amine->No_Reaction Water Water (H2O) Water->Hydrolyzed_Ester

References

storage and handling of N-Boc-N-bis(PEG3-NHS ester) to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the proper storage and handling of N-Boc-N-bis(PEG3-NHS ester) to prevent degradation and ensure optimal performance in your experiments. It includes frequently asked questions (FAQs) and troubleshooting advice for common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store N-Boc-N-bis(PEG3-NHS ester) to ensure its stability?

To maintain the integrity and reactivity of N-Boc-N-bis(PEG3-NHS ester), it is crucial to store it under the proper conditions. The compound is sensitive to moisture and temperature.[1][2]

  • Solid Form: Store the lyophilized powder in a desiccated environment at -20°C to -80°C.[1][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[1]

  • In Solution: It is highly recommended to prepare solutions fresh for each experiment.[1] If a stock solution must be prepared, dissolve the compound in an anhydrous, amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][4][5] Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[6]

Q2: What is the primary cause of N-Boc-N-bis(PEG3-NHS ester) degradation?

The primary degradation pathway for N-Boc-N-bis(PEG3-NHS ester) is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional groups.[7][8] This reaction is catalyzed by the presence of water and is significantly accelerated at neutral to alkaline pH.[4][7][8] The hydrolysis of the NHS ester results in an inactive carboxylic acid, rendering the crosslinker unable to react with primary amines on the target molecule.

Figure 1. Hydrolytic degradation pathway of N-Boc-N-bis(PEG3-NHS ester).

Q3: Which buffers are compatible with N-Boc-N-bis(PEG3-NHS ester) reactions?

The choice of buffer is critical for a successful conjugation reaction. The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][7]

  • Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are recommended for conjugation reactions.[1][7]

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.[1][3][7] If your protein or molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before initiating the conjugation reaction.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Degraded N-Boc-N-bis(PEG3-NHS ester): The NHS ester has been hydrolyzed due to improper storage or handling.Test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a mild base.[1][9] Always use freshly prepared solutions and ensure the reagent is stored under desiccated conditions at -20°C to -80°C.[1]
Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[1][7][10]
Presence of Primary Amines in Buffer: Use of incompatible buffers like Tris or glycine.Perform a buffer exchange into a compatible buffer such as PBS, HEPES, or borate buffer prior to conjugation.[1][3]
Low Protein/Target Molecule Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.If possible, increase the concentration of your protein or target molecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[1][7]
Precipitation During Reaction Hydrophobic Nature of the Conjugate: The resulting conjugate may be less soluble than the starting materials.Consider using a more hydrophilic version of the crosslinker if available. The PEG3 linkers in N-Boc-N-bis(PEG3-NHS ester) are designed to improve solubility.[2] Ensure that the organic solvent concentration (e.g., DMSO, DMF) is kept to a minimum in the final reaction mixture.
Inconsistent Results Repeated Freeze-Thaw Cycles of Stock Solutions: This can introduce moisture and lead to gradual degradation of the NHS ester.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Impure Solvents: Using DMF that has degraded to form dimethylamine.Use high-purity, anhydrous DMSO or DMF.[4][5] If using DMF, ensure it is fresh and does not have a fishy odor, which indicates degradation.[4]
Quantitative Data Summary
Parameter Condition Half-life of NHS Ester Reference
pH and Temperature pH 7.0, 0°C4-5 hours[7][8]
pH 8.6, 4°C10 minutes[7][8]
Storage (Solid) Desiccated-20°C to -80°C[1][3]
Storage (in Anhydrous DMSO/DMF) -80°Cup to 6 months[6]
-20°Cup to 1 month[6]

Experimental Protocols

Protocol: Testing the Activity of N-Boc-N-bis(PEG3-NHS ester)

This protocol allows for a qualitative assessment of the reactivity of the NHS ester groups.

  • Preparation of Reagent Solution:

    • Weigh 1-2 mg of N-Boc-N-bis(PEG3-NHS ester).

    • Dissolve the reagent in 2 mL of a compatible buffer (e.g., PBS, pH 7.2). If the reagent is not readily soluble in the buffer, first dissolve it in a minimal amount of anhydrous DMSO (e.g., 200 µL) and then add 1.8 mL of the buffer.

  • Initial Absorbance Measurement:

    • Measure the absorbance of the reagent solution at 260 nm using a spectrophotometer. Use the buffer (or buffer with the same concentration of DMSO) as a blank.

    • If the absorbance is greater than 1.0, dilute the solution with the blanking buffer until the absorbance is within the linear range of the instrument. Record this initial absorbance value.

  • Intentional Hydrolysis:

    • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds to mix thoroughly.

  • Final Absorbance Measurement:

    • Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm. It is crucial to measure within one minute, as the NHS byproduct can degrade over time.

  • Interpretation of Results:

    • A significant increase in absorbance at 260 nm after the addition of NaOH indicates that the NHS ester groups were intact and have been hydrolyzed, releasing N-hydroxysuccinimide. This confirms the reactivity of your N-Boc-N-bis(PEG3-NHS ester).

TroubleshootingWorkflow Start Low Conjugation Yield CheckReagent Is the N-Boc-N-bis(PEG3-NHS ester) stored correctly and freshly prepared? Start->CheckReagent CheckBuffer Is the reaction buffer pH between 7.2 and 8.5 and free of primary amines? CheckReagent->CheckBuffer Yes ActionReagent Store at -20°C to -80°C with desiccant. Prepare fresh solutions in anhydrous solvent. CheckReagent->ActionReagent No CheckConcentration Is the target molecule concentration sufficiently high? CheckBuffer->CheckConcentration Yes ActionBuffer Adjust pH to 7.2-8.5. Perform buffer exchange to remove primary amines (e.g., Tris, glycine). CheckBuffer->ActionBuffer No ActionConcentration Increase the concentration of the target molecule if possible. CheckConcentration->ActionConcentration No Success Successful Conjugation CheckConcentration->Success Yes YesReagent Yes NoReagent No YesBuffer Yes NoBuffer No YesConcentration Yes NoConcentration No ActionReagent->Start Retry Experiment ActionBuffer->Start Retry Experiment ActionConcentration->Start Retry Experiment

Figure 2. Troubleshooting workflow for low conjugation yield.

References

Validation & Comparative

A Head-to-Head Comparison: N-Boc-N-bis(PEG3-NHS ester) vs. Linear PEG Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the choice of a crosslinker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the therapeutic properties of biomolecules. This guide provides an objective comparison between a branched, multi-functional crosslinker, N-Boc-N-bis(PEG3-NHS ester), and traditional linear PEG crosslinkers, supported by experimental data and detailed protocols.

At a Glance: Architectural and Functional Distinctions

N-Boc-N-bis(PEG3-NHS ester) is a branched crosslinker featuring a central amine protected by a tert-butyloxycarbonyl (Boc) group and two polyethylene glycol (PEG3) arms, each terminating in an N-hydroxysuccinimide (NHS) ester. This unique architecture allows for sequential or multi-target conjugation strategies. In contrast, linear PEG crosslinkers are simpler molecules with a PEG chain of varying length and reactive groups at each end, typically used for straightforwardly linking two molecules.

The key distinction lies in the branched versus linear architecture. Branched PEGs, like N-Boc-N-bis(PEG3-NHS ester), are thought to offer superior pharmacokinetic profiles compared to their linear counterparts.[1] While some studies suggest that there is no significant difference in the hydrodynamic radii of proteins conjugated with branched and linear PEGs of the same total molecular weight, the branched structure may provide more effective shielding of the protein surface.[2][3][4][5] This can lead to enhanced stability and a longer circulation half-life.[4]

Quantitative Performance Comparison

The choice between a branched and a linear PEG crosslinker can significantly impact the properties of the resulting bioconjugate. The following table summarizes key performance parameters based on available experimental data comparing branched and linear PEGylation.

FeatureN-Boc-N-bis(PEG3-NHS ester) (Branched)Linear bis-PEG-NHS CrosslinkerKey Findings & Citations
Pharmacokinetics Generally superior pharmacokinetic profile, potentially leading to longer in vivo exposure.Good, but may have a shorter circulation half-life compared to branched PEGs of similar molecular weight.Branched PEG conjugates have been shown to have a superior pharmacokinetic profile over linear PEG conjugates.[1]
Hydrodynamic Radius For the same total molecular weight, the hydrodynamic radius is comparable to linear PEG conjugates.[2][3][4][5] However, some studies suggest branched PEGs can have a smaller hydrodynamic radius.[6]The hydrodynamic radius increases with the length of the PEG chain.No significant difference in viscosity radii was found between branched and linear PEG-proteins of the same total PEG molecular weight.[2][4]
Protein Stability Can offer enhanced conformational stability to the conjugated protein.Also enhances protein stability, but the effect may be less pronounced than with branched PEGs.Branched PEGs may provide superior stabilization relative to their linear counterparts.
Conjugate Stability Forms stable amide bonds. The branched structure can offer better protection against proteolysis.Forms stable amide bonds.Branched and brush polymers are known to have high stability to proteolysis compared to their linear counterparts.[7]
Reaction Control The Boc-protected amine allows for controlled, stepwise conjugation, enabling the creation of more complex bioconjugates.Typically used for one-step crosslinking of two molecules.The Boc group can be deprotected under acidic conditions to reveal a primary amine for further conjugation.[8]
Biological Activity The impact on biological activity is protein-specific and depends on the conjugation site. The branched structure may cause more steric hindrance.The impact on biological activity is protein-specific and depends on the conjugation site.Interferons conjugated to branched PEGs have shown a lower loss of biological activity compared to those conjugated to linear PEGs.[4]

Experimental Protocols

General Protocol for Protein Crosslinking with a Linear bis-PEG-NHS Ester

This protocol describes a general procedure for crosslinking a protein using a homobifunctional linear PEG crosslinker with NHS esters at both ends.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Linear bis-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the linear bis-PEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by SEC or dialysis against a suitable buffer.

  • Analysis: Analyze the crosslinked product using SDS-PAGE and other relevant techniques to determine the extent of crosslinking.

Two-Step Conjugation Protocol using N-Boc-N-bis(PEG3-NHS ester)

This protocol outlines a plausible two-step conjugation strategy utilizing the Boc-protected amine of N-Boc-N-bis(PEG3-NHS ester) for sequential conjugation.

Step 1: First Conjugation Reaction

  • Protein/Molecule 1 Preparation: Dissolve the first protein or amine-containing molecule in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a suitable concentration.

  • Crosslinker Preparation: Prepare a fresh 10 mM stock solution of N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF.

  • Conjugation: Add a controlled molar excess of the crosslinker to the solution of Molecule 1 to favor mono-conjugation. The optimal ratio should be determined empirically.

  • Incubation and Quenching: Follow the incubation and quenching steps as described in the linear crosslinker protocol.

  • Purification: Purify the mono-conjugated intermediate using SEC or another appropriate chromatographic method to remove unreacted crosslinker and Molecule 1.

Step 2: Boc Deprotection and Second Conjugation

  • Boc Deprotection: The purified mono-conjugate is treated with an acidic solution to remove the Boc protecting group. A common method is treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The reaction conditions (TFA concentration, time, and temperature) need to be optimized to ensure complete deprotection without damaging the bioconjugate.

  • Neutralization and Buffer Exchange: After deprotection, the reaction mixture is neutralized, and the buffer is exchanged to a suitable buffer for the second conjugation step (e.g., PBS, pH 7.2-8.0) using dialysis or a desalting column.

  • Second Conjugation: The deprotected intermediate, now possessing a free amine, is reacted with the second molecule of interest (Molecule 2), which should have a reactive group compatible with a primary amine (e.g., an NHS ester).

  • Purification and Analysis: The final bioconjugate is purified and analyzed as described previously.

Visualizing the Molecular Architectures and Processes

To better understand the structural differences and reaction mechanisms, the following diagrams have been generated.

Caption: Molecular structures of the crosslinkers.

Protein Crosslinking with a Linear bis-PEG-NHS Ester P1 Protein 1 Linker Linear bis-PEG-NHS P1->Linker -NH2 reacts with NHS ester P2 Protein 2 P2->Linker -NH2 reacts with NHS ester Crosslinked Crosslinked Proteins Linker->Crosslinked

Caption: Typical protein crosslinking reaction.

Sequential Conjugation Workflow Start Start with N-Boc-N-bis(PEG3-NHS ester) and Molecule 1 React1 React with Molecule 1 (amine-reactive) Start->React1 Purify1 Purify mono-conjugate React1->Purify1 Deprotect Boc Deprotection (Acidic Conditions) Purify1->Deprotect React2 React with Molecule 2 Deprotect->React2 Purify2 Purify final conjugate React2->Purify2 End Final Bioconjugate Purify2->End

Caption: Workflow for sequential conjugation.

Conclusion

The selection between N-Boc-N-bis(PEG3-NHS ester) and a linear PEG crosslinker is contingent on the specific application. For straightforward crosslinking of two molecules where enhanced solubility and stability are the primary goals, a linear PEG crosslinker is a robust and cost-effective choice. However, for applications requiring the construction of more complex bioconjugates, such as antibody-drug conjugates or PROTACs, the branched architecture and orthogonal reactivity of N-Boc-N-bis(PEG3-NHS ester) offer significant advantages in terms of reaction control and potentially superior pharmacokinetic properties. Researchers should carefully consider the desired attributes of their final product when selecting the appropriate PEGylation strategy.

References

A Comparative Guide to Branched vs. Linear PEG Linkers in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of polyethylene (B3416737) glycol (PEG) linkers plays a pivotal role in the therapeutic efficacy and pharmacokinetic profile of drug delivery systems, particularly in the context of antibody-drug conjugates (ADCs). The choice between a linear and a branched PEG linker can significantly influence critical parameters such as drug load, stability, solubility, and in vivo performance. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation drug conjugates.

Key Advantages of Branched PEG Linkers

Branched PEG linkers offer several distinct advantages over their linear counterparts, primarily stemming from their unique three-dimensional structure. These multi-arm structures, extending from a central core, provide a larger hydrodynamic volume and enhanced shielding effects.[1][][3]

Primary Benefits Include:

  • Higher Drug-to-Antibody Ratio (DAR): The multiple arms of a branched PEG linker allow for the attachment of a greater number of drug molecules, leading to a higher payload capacity per antibody.[1] This can be crucial for delivering a therapeutically effective dose of a cytotoxic agent to the target cell.

  • Improved Pharmacokinetics: The increased hydrodynamic radius conferred by branched PEGylation can reduce renal clearance, thereby extending the in vivo circulation half-life of the drug conjugate.[1][4] This prolonged exposure can lead to greater accumulation in tumor tissues.

  • Enhanced Stability and Solubility: The dense, umbrella-like structure of branched PEG provides superior shielding of the conjugated payload. This steric hindrance can protect the linker and drug from enzymatic degradation and reduce aggregation, especially for hydrophobic drug molecules, thereby improving the overall stability and solubility of the ADC.[3]

  • Reduced Immunogenicity: The shielding effect of branched PEG can also mask the drug conjugate from recognition by the immune system, potentially reducing its immunogenicity.[]

While advantageous, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the antibody to its target antigen or the rate of enzymatic cleavage of the linker at the target site.[1] Therefore, the optimal linker architecture is highly dependent on the specific antibody, payload, and desired therapeutic outcome.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies comparing the properties of biomolecules conjugated with linear and branched PEG linkers.

Table 1: Comparison of Hydrodynamic Radius (Rh) of PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[1]

Table 2: Comparison of Hydrodynamic Radii of Polymeric Nanocarriers

Linker TypePolymer Molecular Weight (kDa)Hydrodynamic Radius (nm)
Linear125.42 ± 0.28
Linear207.36 ± 0.20
Four-Arm Branched206.83 ± 0.09
Linear409.58 ± 0.35
Four-Arm Branched409.25 ± 0.40

This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights.[1]

Table 3: In Vitro Cytotoxicity of an Anti-CD30 ADC with Different Linker Architectures

Linker Architecture (DAR 8)IC50 (ng/mL)
Linear (L-PEG24)Higher (Less Potent)
Pendant (P-(PEG12)2)Lower (More Potent)

Data adapted from a study comparing linear and pendant (branched) PEG linkers on a trastuzumab-DM1 conjugate with a high drug-to-antibody ratio (DAR) of 8.[5]

Table 4: Pharmacokinetic Parameters of TNF Nanobodies Conjugated to Linear or Branched PEG

PEG Conjugate (40 kDa total MW)Clearance (mL/h/kg)Half-life (t1/2) (h)
Linear (1 x 40 kDa)HigherShorter
Branched (2 x 20 kDa)LowerLonger
Branched (4 x 10 kDa)LowestLongest

Data from a study on TNF Nanobody-PEG conjugates, demonstrating a superior pharmacokinetic profile for branched versus linear PEG conjugates.[4][6]

Experimental Protocols

Detailed methodologies are essential for the synthesis, characterization, and evaluation of drug delivery systems employing different PEG linker architectures.

Protocol 1: Synthesis and Purification of an Antibody-Drug Conjugate (ADC)

This protocol provides a general framework for the synthesis of an ADC using a maleimide-functionalized payload and a thiol-containing antibody. This can be adapted for both linear and branched PEG linkers.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Linear or Branched Maleimide-PEG-Payload construct

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography (SEC) or protein A affinity chromatography)

  • Reaction and storage buffers (e.g., PBS)

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.[5]

  • Drug-Linker Conjugation:

    • Dissolve the Maleimide-PEG-Payload (linear or branched) in DMSO.

    • Add the dissolved drug-linker to the reduced antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a molar excess of a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide (B117702) groups.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other impurities using SEC or protein A affinity chromatography.[5]

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[5]

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the potency of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC with linear or branched PEG linker

  • Control antibody (unconjugated)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells into separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs (with linear and branched linkers) and the unconjugated control antibody in complete medium.

    • Remove the medium from the wells and add the different concentrations of the ADCs and controls.

    • Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor activity of ADCs in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line for tumor implantation

  • Matrigel (optional)

  • ADCs with linear and branched PEG linkers

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Implant human cancer cells subcutaneously into the flank of the immunodeficient mice. Tumors are typically allowed to grow to a palpable size (e.g., 100-200 mm³).[5]

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, ADC with linear linker, ADC with branched linker).[5]

    • Administer the ADCs and vehicle control intravenously at a predetermined dose and schedule.

  • Monitoring:

    • Measure tumor volumes using calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is typically concluded when tumors in the control group reach a predetermined size or after a specified treatment period.

    • At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Analyze the statistical significance of the differences in tumor growth between the groups.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of branched PEG linkers in drug delivery.

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Antibody_L Antibody Linker_L Linear PEG Antibody_L->Linker_L Drug_L Drug Linker_L->Drug_L Antibody_B Antibody Core Antibody_B->Core Linker_B1 PEG Arm Core->Linker_B1 Linker_B2 PEG Arm Core->Linker_B2 Linker_B3 PEG Arm Core->Linker_B3 Drug_B1 Drug Linker_B1->Drug_B1 Drug_B2 Drug Linker_B2->Drug_B2 Drug_B3 Drug Linker_B3->Drug_B3

Structural comparison of linear and branched PEG linkers.

G Start Start: Select Antibody and Payload Linker_Synthesis Synthesize Linear and Branched PEG Linkers Start->Linker_Synthesis Conjugation Conjugate Linker-Payload to Antibody Linker_Synthesis->Conjugation Purification Purify ADC (e.g., SEC) Conjugation->Purification Characterization Characterize ADC (DAR, Purity) Purification->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Stability) Characterization->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo Data_Analysis Analyze and Compare Performance In_Vivo->Data_Analysis End End: Select Optimal Candidate Data_Analysis->End

Experimental workflow for comparing ADC efficacy.

G cluster_advantages Advantages of Branched PEG Linkers Branched_PEG Branched PEG Architecture Higher_DAR Higher Drug-to-Antibody Ratio (DAR) Branched_PEG->Higher_DAR Improved_PK Improved Pharmacokinetics Branched_PEG->Improved_PK Enhanced_Stability Enhanced Stability and Solubility Branched_PEG->Enhanced_Stability Reduced_Immuno Reduced Immunogenicity Branched_PEG->Reduced_Immuno Therapeutic_Outcome Improved Therapeutic Outcome Higher_DAR->Therapeutic_Outcome Improved_PK->Therapeutic_Outcome Enhanced_Stability->Therapeutic_Outcome Reduced_Immuno->Therapeutic_Outcome

Logical relationship of branched PEG linker advantages.

References

A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic peptide chemistry, two methodologies have long stood as the cornerstones of solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. For researchers, scientists, and professionals in drug development, the selection between these two approaches is a pivotal decision that profoundly influences the efficiency, purity, and ultimate success of synthesizing a target peptide. This guide offers an objective, data-supported comparison of the Boc and Fmoc strategies to inform this critical choice.

Core Principles: A Dichotomy in Protective Chemistry

The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the α-amino group (Nα) of the elongating peptide chain and the chemical conditions mandated for its removal.[1]

The Boc Strategy: This classic methodology utilizes the acid-labile Boc group for Nα-protection. Its removal is accomplished with a moderately strong acid, typically trifluoroacetic acid (TFA). In contrast, the side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage of the peptide from the solid support.[1]

The Fmoc Strategy: The more contemporary Fmoc strategy employs a base-labile Fmoc protecting group. This group is readily cleaved by a mild base, most commonly piperidine (B6355638). The side-chain protecting groups are typically tert-butyl-based and are removed concurrently with resin cleavage using a strong acid like TFA.[1] This "orthogonality" of deprotection schemes is a hallmark of the Fmoc method, allowing for selective deprotection without affecting other protecting groups.[2]

At a Glance: Key Differences Between Boc and Fmoc SPPS

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile (e.g., 25-50% TFA in DCM)[1]Base-labile (e.g., 20% piperidine in DMF)[3]
Side-Chain Protection Strong acid-labile (e.g., HF, TFMSA)[4]Acid-labile (e.g., TFA)[4]
Cleavage Cocktail Harsh (e.g., HF/anisole)[4]Mild (e.g., TFA/TIS/H₂O)[4]
Orthogonality Partial[4]Fully Orthogonal[4]
Automation Compatibility Less common for commercial synthesizers[4]Standard for automated synthesizers[4][]
Handling Precautions Requires specialized HF-resistant apparatus[6]Standard laboratory glassware[4]
Compatibility with PTMs Limited due to harsh cleavage conditions[4]Generally compatible[6]

Performance Comparison: A Quantitative Look

While the optimal synthesis strategy is often sequence-dependent, general performance trends have been observed. The Boc strategy is frequently favored for the synthesis of long or "difficult" sequences, particularly those prone to aggregation, as the repeated acid treatments can help disrupt secondary structures.[1][7] Conversely, the milder conditions of the Fmoc strategy make it highly suitable for the synthesis of peptides with sensitive modifications and for automated synthesis.[1][6]

Table 1: Illustrative Yield and Purity of a Cys-Ser Dipeptide

ParameterBoc Strategy (Ac-Cys(Acm)-Ser(Bzl)-NH₂)Fmoc Strategy (Ac-Cys(Trt)-Ser(tBu)-NH₂)
Crude Purity (Typical) 75-85%70-90%
Overall Yield (Typical) 50-70%60-80%

Note: The values presented are typical and can vary significantly based on the specific peptide sequence, coupling reagents, and reaction conditions.[4]

Table 2: Illustrative Purity of Acyl Carrier Protein (65-74) via Fmoc SPPS

Peptide SequenceResin TypeCrude Peptide Purity (%)
Acyl Carrier Protein (65-74)Standard Polystyrene60.7
Acyl Carrier Protein (65-74)Surface Active Resin>90

This data highlights the significant impact of resin choice on the purity of the crude product in Fmoc SPPS.[1]

Experimental Protocols: A Step-by-Step Guide

The following are detailed, generalized protocols for both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a manual synthesis on a Merrifield or PAM resin.

  • Resin Selection and Swelling:

    • Choose a suitable resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide).

    • Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours.[1]

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or N,N-dimethylformamide (DMF).[1]

    • Allow the reaction to proceed for 2-4 hours.

    • Wash the resin thoroughly with DCM and methanol.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.[1]

    • Wash the resin with DCM.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of diisopropylethylamine (DIEA) in DCM.[1]

    • Wash the resin with DCM.

  • Coupling of Subsequent Amino Acids:

    • Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF.

    • Add the solution to the resin and allow the reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle:

    • Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash and dry the peptide-resin.

    • Treat the resin with a strong acid cocktail, such as HF/anisole (9:1), for 1-2 hours at 0°C in a specialized HF apparatus.

    • Precipitate the cleaved peptide in cold diethyl ether, wash, and dry.

Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines a manual synthesis on a Wang or Rink Amide resin.

  • Resin Selection and Swelling:

    • Choose a suitable resin (e.g., Wang for C-terminal acid, Rink Amide for C-terminal amide).

    • Swell the resin in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the Fmoc-protected resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.[8]

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid with a coupling agent (e.g., HCTU, HATU) and a base (e.g., DIEA) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 30-60 minutes.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, remove the N-terminal Fmoc group.

    • Wash the peptide-resin with DMF, followed by DCM, and then dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5), for 2-3 hours at room temperature.[1]

    • Filter the cleavage mixture and precipitate the peptide in cold diethyl ether.

    • Wash the precipitated peptide with cold ether and dry.

Visualizing the Synthesis Workflows

The cyclical nature of both SPPS strategies can be effectively visualized.

Boc_SPPS_Workflow Start Boc-AA-Resin Deprotection Deprotection (25-50% TFA/DCM) Start->Deprotection Wash_DCM1 Wash (DCM) Deprotection->Wash_DCM1 Neutralization Neutralization (10% DIEA/DCM) Wash_DCM1->Neutralization Wash_DCM2 Wash (DCM) Neutralization->Wash_DCM2 Coupling Coupling (Boc-AA, Activator, DMF) Wash_DCM2->Coupling Wash_DMF Wash (DMF/DCM) Coupling->Wash_DMF Cycle Repeat Cycle Wash_DMF->Cycle n-1 times Final_Cleavage Final Cleavage (HF/Anisole) Wash_DMF->Final_Cleavage Final Step Cycle->Deprotection

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow Start H-AA-Resin Coupling Coupling (Fmoc-AA, Activator, DIEA, DMF) Start->Coupling Wash_DMF1 Wash (DMF) Coupling->Wash_DMF1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Deprotection Wash_DMF2 Wash (DMF) Deprotection->Wash_DMF2 Cycle Repeat Cycle Wash_DMF2->Cycle n-1 times Final_Cleavage Final Cleavage (TFA/Scavengers) Wash_DMF2->Final_Cleavage Final Step Cycle->Coupling

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Conclusion

The decision between Boc and Fmoc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides.[1] However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis.[1][] By carefully considering the comparative data and protocols presented, researchers can make an informed decision to optimize their peptide synthesis endeavors.

References

Beyond the Peg: A Comparative Guide to Alternative Crosslinkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize Proteolysis Targeting Chimera (PROTAC) design, the choice of crosslinker is a critical determinant of efficacy, selectivity, and pharmacokinetic properties. While traditional polyethylene (B3416737) glycol (PEG) and alkyl chains have been the workhorses of PROTAC development, the field is increasingly embracing a diverse array of alternative linkers to overcome the limitations of these flexible tethers. This guide provides an objective comparison of these next-generation crosslinkers with the commonly used N-Boc-N-bis(PEG3-NHS ester), supported by experimental data and detailed methodologies to inform rational PROTAC design.

The linker in a PROTAC, though once considered a simple spacer, is now recognized as a crucial element that profoundly influences the formation and stability of the ternary complex between the target protein and the E3 ligase.[1] The transition from flexible linkers to more rigid and functionalized moieties is driven by the need to improve cellular permeability, metabolic stability, and overall degradation potency.[1][2] This guide will delve into the performance of key alternative linker classes, including those incorporating saturated heterocycles and those assembled via click chemistry.

Comparative Analysis of PROTAC Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linker types. It is important to note that direct comparisons can be challenging due to variations in target proteins, E3 ligases, and cell lines used in different studies.

Table 1: Comparison of Linker Scaffolds in BRD4 Degraders

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG (e.g., from N-Boc-N-bis(PEG3-NHS ester))BRD4CRBNH661<500 (for 0 or 4-5 PEG units)Not Reported[2]
PEG (1-2 units)BRD4CRBNH661>5000Not Reported[2]
Alkyl Chain (8 atoms)BRD4CRBNNot Specified>1000Not Reported[3]
Piperazine-containing (13-15 atoms)BRD4CRBNNot SpecifiedEffective DegradationNot Reported[4]

Table 2: Performance of Various Linkers in Degrading Other Protein Targets

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Alkyl Chain (6-member)Bcr-AblT315ICRBNBa/F3T315I26.894.23[5]
PEG LinkerBcr-AblT315ICRBNBa/F3T315ILess Potent than AlkylLess Potent than Alkyl[6]
Triazole (via Click Chemistry)CDK9Not SpecifiedNot SpecifiedHigher Efficiency than Alkane ChainNot Reported[7]
Rigid (Disubstituted Phenyl)Androgen ReceptorNot Specified22Rv1No Activity0[2]
Flexible (Parent PROTAC)Androgen ReceptorNot Specified22Rv1Effective DegradationNot Reported[2]

Signaling Pathways and Experimental Workflows

The rational design and evaluation of PROTACs with novel linkers follow a structured workflow, from initial design and synthesis to comprehensive biological characterization.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The development process involves the careful selection of linker chemistry to optimize the geometric and physicochemical properties of the PROTAC molecule.

Linker_Selection_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation cluster_optimization Optimization Start Define Target (POI) and E3 Ligase Select_Linkers Select Candidate Linkers (PEG, Alkyl, Rigid, Clickable) Start->Select_Linkers Synthesize Synthesize PROTAC Library Select_Linkers->Synthesize Biochemical_Assays Biochemical Assays (Binding Affinity) Synthesize->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays ADME_Tox ADME/Tox & Permeability Cellular_Assays->ADME_Tox Analyze Analyze Data (DC50, Dmax, PK) ADME_Tox->Analyze Optimize Optimize Lead PROTAC Analyze->Optimize Optimize->Select_Linkers Iterate

Caption: A logical workflow for PROTAC linker selection and optimization.

Alternative Crosslinker Architectures

A key trend in PROTAC design is the move away from purely flexible linkers towards more conformationally restricted structures.

Linker_Types Flexible Flexible Linkers PEG Linker Alkyl Linker Rigid Rigid Linkers Piperazine (B1678402)/Piperidine (B6355638) Phenyl Ring Clickable Clickable Linkers Triazole (from Alkyne + Azide)

Caption: Major classes of alternative PROTAC linkers.

Detailed Experimental Protocols

Accurate and reproducible experimental data are essential for the meaningful comparison of different PROTAC linkers. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes a general procedure for the final conjugation step in PROTAC synthesis using click chemistry.[7]

Materials:

  • Azide-functionalized warhead or E3 ligase ligand (1.0 equivalent)

  • Alkyne-functionalized counterpart (1.0-1.2 equivalents)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.3 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 equivalents)

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMF)

Procedure:

  • Dissolve the azide-functionalized and alkyne-functionalized components in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare the copper catalyst solution by dissolving CuSO₄·5H₂O and THPTA/TBTA in the solvent.

  • Add the copper catalyst solution to the reaction mixture.

  • Prepare a fresh solution of sodium ascorbate in the solvent.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the PROTAC product using an appropriate chromatographic technique (e.g., column chromatography or preparative HPLC).

Protocol 2: Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solutions (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (e.g., MTS or MTT Assay)

This assay assesses the cytotoxic effects of the PROTACs.

Materials:

  • Cultured cells

  • PROTAC stock solutions (in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 72 hours). Include a vehicle control.

  • Assay:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

The strategic selection of a crosslinker is a cornerstone of modern PROTAC design. While N-Boc-N-bis(PEG3-NHS ester) and other PEG-based linkers offer synthetic convenience and hydrophilicity, the exploration of alternative scaffolds is proving crucial for enhancing the therapeutic potential of PROTACs. Rigid linkers, such as those containing piperazine or piperidine rings, can pre-organize the PROTAC into a bioactive conformation, potentially leading to improved degradation potency and better pharmacokinetic properties.[1] Clickable linkers, particularly those formed via CuAAC, provide a modular and efficient approach to rapidly generate and screen diverse PROTAC libraries.[2]

The experimental data, while not always directly comparable across different studies, consistently demonstrates that linker composition and length are critical parameters that must be empirically optimized for each specific target protein and E3 ligase pair. The detailed protocols provided in this guide offer a framework for the systematic evaluation of novel linker chemistries, empowering researchers to move beyond traditional linkers and develop next-generation protein degraders with superior performance.

References

Assessing the Stability of Amide Bonds from NHS Ester Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. N-Hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, prized for its efficiency in forming robust amide bonds with primary amines on proteins and other biomolecules. This guide provides an objective comparison of the stability of amide bonds derived from NHS ester reactions against other common bioconjugation linkages, supported by experimental data and detailed methodologies.

The amide bond formed through the reaction of an NHS ester with a primary amine is renowned for its exceptional stability under physiological conditions. This stability is a key advantage in the development of therapeutics like antibody-drug conjugates (ADCs), where premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy.

Quantitative Comparison of Covalent Bond Stability

The hydrolytic stability of a covalent bond is a primary determinant of its suitability for in vivo applications. The following table summarizes available quantitative data on the stability of amide bonds compared to other common linkages. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature; therefore, the conditions for each data point are provided for accurate interpretation.

Linkage TypeHalf-Life (t½)Rate Constant (k)ConditionsKey Characteristics
Amide ~7 years (estimated) [1]~3.2 x 10⁻¹¹ s⁻¹ [1]pH 7, 25°C [1]Exceptionally stable to hydrolysis under physiological conditions. [2]
Ester~6 days (for certain esters)[1]Varies widelypH 7.4, 37°C[1]Susceptible to both acid and base-catalyzed hydrolysis. Stability is highly dependent on the steric and electronic nature of the ester.[1]
Hydrazone~2 hours (for acetylhydrazone)[1]~9.6 x 10⁻⁵ s⁻¹[1]pD 7.0[1]Significantly less stable than oximes and amides. Stability is influenced by substituents and is pH-sensitive, with increased hydrolysis at lower pH.[3][4]
Oxime~1 month (estimated)Slower than hydrazonesPhysiological conditionsMore stable than hydrazones, offering a balance between stability and cleavability.[2]
DisulfideDependent on redox environmentNot applicable (cleaved by reduction)Cytoplasmic (reducing) vs. Extracellular (oxidizing)Stability is governed by the presence of reducing agents like glutathione, making them cleavable inside cells.

Note: The data presented is compiled from various sources and should be considered representative. Actual stability will vary depending on the specific molecular context, buffer components, and temperature.

Factors Influencing Amide Bond Stability

While amide bonds are inherently stable, their long-term integrity can be influenced by several factors. Understanding these factors is crucial for designing robust bioconjugates.

Factors Influencing Amide Bond Stability Amide_Bond Amide Bond (-CO-NH-) Stability Exceptional Stability Amide_Bond->Stability pH pH pH->Amide_Bond Extreme pH can catalyze hydrolysis Temperature Temperature Temperature->Amide_Bond Higher temperatures accelerate hydrolysis Enzymes Enzymatic Degradation Enzymes->Amide_Bond Proteases can cleave specific amide bonds Steric_Hindrance Steric Hindrance (Neighboring Groups) Steric_Hindrance->Amide_Bond Can influence susceptibility to enzymatic cleavage Workflow for Plasma Stability Assay cluster_prep Sample Preparation & Incubation cluster_process Sample Processing cluster_analysis Analysis Spike Spike Bioconjugate into Plasma Incubate Incubate at 37°C Spike->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Precipitate Protein Precipitation with ACN/FA + IS Time_Points->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge LC_MS LC-MS Analysis of Supernatant Centrifuge->LC_MS Quantify Quantify Released Payload LC_MS->Quantify Data_Analysis Data_Analysis Quantify->Data_Analysis Calculate Half-Life

References

Navigating the Steric Landscape: A Comparative Guide to Branched vs. Linear PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical design parameter in the development of bioconjugates and nanoparticle drug delivery systems. The architecture of the PEG chain—whether linear or branched—profoundly influences the steric hindrance of the resulting conjugate, impacting its stability, bioavailability, and therapeutic efficacy. This guide provides an objective comparison of branched and linear PEG linkers, supported by experimental data, to inform the rational design of next-generation therapeutics.

The primary role of PEGylation is to create a hydrophilic shield around a molecule or nanoparticle. This "stealth" layer reduces recognition by the immune system and proteolytic enzymes, thereby prolonging circulation time and improving pharmacokinetic profiles. The steric hindrance afforded by the PEG linker is central to this shielding effect. While linear PEGs have been the traditional choice, branched PEGs are emerging as a powerful alternative, offering a denser and more complex architecture.

Comparative Analysis of Physicochemical Properties

Experimental evidence highlights key differences in the performance of branched and linear PEG linkers, particularly in their ability to prevent protein adsorption and facilitate diffusion through biological barriers.

Protein Adsorption and Stability

Branched PEG architectures generally exhibit superior protein resistance compared to their linear counterparts of similar molecular weight.[1][2] This is attributed to the higher PEG surface density and the more complex three-dimensional structure of branched PEGs, which creates a more effective steric barrier against protein binding.[2][3]

A study on PEGylated nanoparticles demonstrated that a 10 kDa 4-arm branched PEG coating resulted in a more significant reduction in total protein adsorbed compared to linear PEGs of 2, 5, and 10 kDa.[1][4][5] This enhanced stability in serum is a crucial factor for in vivo applications, as reduced protein opsonization can lead to longer circulation times.[1]

PropertyLinear PEGBranched PEGKey Findings
Protein Adsorption Moderate ReductionSignificant ReductionBranched PEG coatings lead to a more substantial decrease in protein adsorption on nanoparticles compared to linear PEGs of similar molecular weight.[1][4]
Serum Stability GoodExcellentNanoparticles coated with branched PEG show enhanced stability in fetal bovine serum over 24 hours.[4]
Hydrodynamic Radius Larger for a given MWSmaller for a given MWFor the same molecular weight, linear PEGs typically have a larger hydrodynamic radius than their branched counterparts.[6] However, some studies show no significant difference in viscosity radii for PEG-protein conjugates with the same total PEG adduct molecular weight.[7]
Enzyme Shielding EffectiveMore EffectiveThe higher density of branched PEG architectures provides greater protection against enzymatic degradation.[8]
Diffusion through Biological Matrices

The impact of PEG architecture on diffusion is more nuanced and appears to be dependent on the specific biological matrix. In a Matrigel extracellular matrix (ECM) model, nanoparticles coated with 10 kDa branched PEG exhibited a higher diffusion coefficient, moving more rapidly than those with linear PEG coatings.[1][4][5] This suggests that the compact structure of branched PEGs may facilitate penetration through dense tissue matrices.

However, in cystic fibrosis (CF) mucus, lower molecular weight linear PEGs (2 and 5 kDa) showed a larger fraction of rapidly diffusing particles.[1][4][5] Interestingly, 10 kDa branched PEG-coated nanoparticles still demonstrated less hindered mobility compared to 10 kDa linear PEG-coated nanoparticles in this environment.[1][4][5]

Biological MatrixLinear PEG PerformanceBranched PEG PerformanceKey Findings
Matrigel (ECM Model) Slower DiffusionFaster DiffusionBranched PEG-coated nanoparticles diffuse more rapidly through an ECM model.[1][4][5]
Cystic Fibrosis Mucus Faster Diffusion (at lower MW)Less Hindered Mobility (vs. high MW linear)Lower molecular weight linear PEGs are more mobile in CF mucus, but branched PEGs still outperform linear PEGs of the same high molecular weight.[1][4][5]

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the steric hindrance and performance of PEG linkers.

Nanoparticle PEGylation

Objective: To coat nanoparticles with linear or branched PEG linkers for comparative studies.

Materials:

  • Nanoparticles (e.g., polymeric, lipid-based)

  • Linear PEG with a reactive functional group (e.g., NHS-ester, maleimide)

  • Branched PEG with a reactive functional group (e.g., 4-arm PEG-NHS)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Preparation of Nanoparticles: Disperse the nanoparticles in the reaction buffer to a desired concentration.

  • Preparation of PEG Solution: Immediately before use, dissolve the linear or branched PEG linker in an appropriate solvent (e.g., DMSO) to a stock concentration.

  • Conjugation Reaction: Add a molar excess of the dissolved PEG linker to the nanoparticle suspension. The exact molar ratio will need to be optimized based on the nanoparticle and PEG characteristics.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 1-2 hours at room temperature or overnight at 4°C) with gentle mixing.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer to consume any unreacted functional groups on the PEG linker.

  • Purification: Remove excess, unreacted PEG linker and byproducts using a suitable purification method such as dialysis or size-exclusion chromatography.

  • Characterization: Confirm successful PEGylation and assess the purity of the PEGylated nanoparticles using techniques like Dynamic Light Scattering (DLS) for size and zeta potential, and spectroscopic methods to quantify PEG density.

Protein Adsorption Assay

Objective: To quantify the amount of protein that adsorbs to the surface of PEGylated nanoparticles.

Materials:

  • Uncoated and PEGylated nanoparticles

  • Fetal Bovine Serum (FBS) or a specific protein solution (e.g., bovine serum albumin)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader or spectrophotometer

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Incubation with Serum: Incubate a known concentration of nanoparticles with FBS (e.g., 10% v/v in PBS) for a set period (e.g., 24 hours) at 37°C with gentle agitation.

  • Pelleting of Nanoparticles: Centrifuge the nanoparticle-serum mixture to pellet the nanoparticles and adsorbed proteins.

  • Removal of Unbound Protein: Carefully remove the supernatant containing unbound proteins.

  • Washing: Resuspend the nanoparticle pellet in PBS and repeat the centrifugation and removal steps to wash away any remaining unbound protein.

  • Protein Quantification: Lyse the nanoparticles (if necessary) to release the adsorbed proteins and quantify the total protein amount using a standard protein assay.

  • Data Analysis: Compare the amount of adsorbed protein on the uncoated nanoparticles to that on the various PEGylated nanoparticles.

In Vitro Diffusion Study using Multiple Particle Tracking (MPT)

Objective: To measure the diffusion coefficient of PEGylated nanoparticles in a biological matrix.

Materials:

  • Fluorescently labeled PEGylated nanoparticles

  • Biological matrix (e.g., Matrigel or purified mucus)

  • Microscope slide and coverslip

  • Fluorescence microscope with a high-speed camera

Procedure:

  • Sample Preparation: Mix a dilute solution of the fluorescently labeled nanoparticles with the biological matrix.

  • Microscopy: Place the sample on a microscope slide and acquire a time-lapse series of images using the fluorescence microscope.

  • Particle Tracking: Use particle tracking software to identify individual nanoparticles in each frame and track their movement over time.

  • Mean Squared Displacement (MSD) Calculation: For each tracked particle, calculate the MSD as a function of time lag.

  • Diffusion Coefficient Calculation: Determine the diffusion coefficient (D) from the initial slope of the MSD versus time lag plot.

  • Data Analysis: Compare the diffusion coefficients of nanoparticles with different PEG coatings to evaluate their mobility within the matrix.

Visualizing Steric Hindrance Concepts

To better understand the structural basis for the observed differences in performance, the following diagrams illustrate key concepts related to PEG linker architecture and its impact on surface coating.

PEG_Conformation cluster_linear Linear PEG cluster_mushroom Mushroom Regime (Low Density) cluster_brush Brush Regime (High Density) Surface1 Substrate Surface L1 L1 S1 L1->S1 L2 L2 S2 L2->S2 L3 L3 S3 L3->S3 L4 L4 S4 L4->S4 L5 L5 S5 L5->S5 L6 L6 S6 L6->S6

Caption: Conformations of linear PEG chains on a surface.

Branched_vs_Linear_Shielding cluster_linear_shielding Linear PEG Shielding cluster_branched_shielding Branched PEG Shielding Core1 Core Nanoparticle PEG1 Linear PEG Core1->PEG1 PEG2 Linear PEG Core1->PEG2 Core2 Core Nanoparticle BranchPoint Branched PEG Core2->BranchPoint Arm1 BranchPoint->Arm1 Arm2 BranchPoint->Arm2 Arm3 BranchPoint->Arm3 Arm4 BranchPoint->Arm4

Caption: Comparison of surface shielding by linear vs. branched PEG.

Bioconjugation_Workflow Start Start: Biomolecule & Linker Reaction Conjugation Reaction (e.g., NHS-ester chemistry) Start->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Characterization Characterization (e.g., SDS-PAGE, MS) Purification->Characterization End Final Bioconjugate Characterization->End

Caption: A generalized workflow for bioconjugation.

Conclusion

The choice between branched and linear PEG linkers is not straightforward and depends heavily on the specific application and the biological barriers to be overcome. Branched PEGs offer a compelling advantage in scenarios where maximal protein shielding and stability are paramount. Their dense architecture can lead to superior in vivo performance by minimizing opsonization and subsequent clearance.

However, the impact of PEG architecture on tissue penetration is complex. While branched PEGs may enhance diffusion through certain dense matrices, linear PEGs, particularly at lower molecular weights, may be more effective in navigating environments like mucus.

Ultimately, the optimal PEG linker must be determined empirically. By understanding the fundamental differences in the steric hindrance provided by branched and linear architectures, researchers can make more informed decisions in the design and optimization of their therapeutic and diagnostic agents. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the systematic evaluation of PEG linkers to achieve the desired biological outcome.

References

The Balancing Act: How PEG Chain Length in Crosslinkers Dictates Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a paramount challenge. A critical component influencing the therapeutic success of these complex molecules is the crosslinker, and specifically, the length of the polyethylene (B3416737) glycol (PEG) chain within it. The choice of PEG linker length is a delicate balance between enhancing pharmacokinetic properties and maintaining potent biological activity. This guide provides a comparative analysis of different PEG chain lengths in crosslinkers, supported by experimental data, to inform the selection of optimal linkers for improved therapeutic outcomes.

The incorporation of PEG chains into crosslinkers offers several advantages in drug development. PEGylation can increase the hydrophilicity of the bioconjugate, which is particularly beneficial when dealing with hydrophobic drug payloads that are prone to aggregation. This enhanced solubility can lead to improved stability and allow for higher drug-to-antibody ratios (DARs) without compromising the integrity of the conjugate.[1][2] Furthermore, the hydrophilic and flexible nature of the PEG spacer can create a steric shield, potentially reducing immunogenicity and protecting the conjugate from proteolytic degradation.[3]

One of the most significant impacts of PEG chain length is on the pharmacokinetic profile of the bioconjugate. Longer PEG chains increase the hydrodynamic radius of the molecule, which in turn reduces renal clearance and extends the plasma half-life.[2][3] This prolonged circulation time can lead to greater accumulation of the therapeutic agent in the target tissue, such as a tumor, thereby enhancing its efficacy.[4][5]

However, the benefits of longer PEG chains must be weighed against potential drawbacks. In some cases, longer linkers may lead to decreased in vitro cytotoxicity.[2][6] This trade-off underscores the importance of empirical evaluation to identify the optimal PEG length for a specific antibody, payload, and target combination.[1][5]

Comparative Performance Data

The following tables summarize quantitative data from various studies, highlighting the impact of different PEG chain lengths on key performance metrics of bioconjugates.

PEG Linker Length Key Pharmacokinetic Finding Molecule Type Reference
NoneHalf-life of 19.6 minutesAffibody-Drug Conjugate[5][6]
4 kDa2.5-fold increase in half-life compared to no PEGAffibody-Drug Conjugate[5][6]
10 kDa11.2-fold increase in half-life compared to no PEGAffibody-Drug Conjugate[5][6]
Short PEG8Faster blood clearance compared to the non-PEGylated counterpartTrastuzumab (Antibody)[5]
30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-lifeDNA Polyplex[5]
2 kDa, 5 kDa, 10 kDaArea Under the Curve (AUC) increased with increasing PEG molecular weight, indicating longer circulationMethotrexate-loaded Chitosan Nanoparticles[5]
PEG Units in Linker Tumor Weight Reduction (%) Molecule Type Reference
Non-PEGylated11%Antibody-Drug Conjugate[4]
2 and 4 PEG units35-45%Antibody-Drug Conjugate[4]
8, 12, and 24 PEG units75-85%Antibody-Drug Conjugate[4]
PEG Linker Length Effect on Cellular Uptake System Reference
0.65 kDaHigher uptake in the presence of FBS compared to longer PEGsPEGylated nanocarriers in RAW264.7 cells[7]
2 kDa and 5 kDaReduced cell internalization in the absence of FBSPEGylated nanocarriers in RAW264.7 cells[7]
5 kDaRequired for specific accumulation in primary dendritic cells (BMDCs and splenocytic cDC1)Antibody-functionalized nanocarriers[7][8]
2 kDa to 10 kDaTumor accumulation in vivo significantly increased with linker lengthFolate-linked liposomal doxorubicin[9][10]

Experimental Methodologies

The data presented in this guide is derived from a variety of experimental protocols designed to assess the performance of bioconjugates with different PEG linker lengths. Key experimental workflows are outlined below.

Antibody-Drug Conjugate (ADC) Synthesis and Characterization

A common method for ADC synthesis involves the following steps:

  • Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[1]

  • Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[1]

  • Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[1]

  • Purification and Characterization: The resulting ADC is purified to remove unconjugated components. Characterization techniques such as SDS-PAGE are used to visualize the increase in molecular weight, and LC-MS is employed to confirm the degree of PEGylation and the drug-to-antibody ratio (DAR).[3]

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Ab Monoclonal Antibody Reduced_Ab Reduced Antibody Ab->Reduced_Ab Reduction (TCEP) ADC Antibody-Drug Conjugate Reduced_Ab->ADC Drug_Linker PEGylated Drug-Linker Drug_Linker->ADC Conjugation SDS_PAGE SDS-PAGE ADC->SDS_PAGE LC_MS LC-MS ADC->LC_MS

Workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).
In Vivo Efficacy (Antitumor) Study

To evaluate the therapeutic efficacy of PEGylated drug conjugates, tumor-xenograft models are commonly used:

  • Tumor Inoculation: Mice are inoculated with tumor cells.

  • Group Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.[5]

  • Administration: The PEGylated drug conjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a specific dosing schedule.[5]

  • Monitoring: Tumor volume and body weight are measured regularly.[5]

  • Data Analysis: The study is concluded when tumors in the control group reach a predefined size, or at a set time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

In_Vivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Study Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth to Palpable Size Inoculation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Analysis Data Analysis Monitoring->Analysis

General workflow for an in vivo antitumor efficacy study.

The Interplay of PEG Length and Biological Function

The length of the PEG chain in a crosslinker is a critical design parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. Longer PEG linkers generally lead to improved pharmacokinetic profiles and enhanced in vivo efficacy, especially for conjugates with hydrophobic payloads.[1][4] This is attributed to increased solubility, stability, and circulation time.

Conversely, shorter PEG linkers may be advantageous in certain contexts. For instance, they might lead to higher in vitro potency or be preferable when limited conformational freedom of a targeting ligand is desired for more favorable receptor-ligand interactions.[2][3] The optimal PEG linker length is highly context-dependent and is influenced by the specific characteristics of the antibody, the payload, and the target antigen.[2][5] Therefore, a systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new bioconjugate to achieve the desired balance of properties for maximal therapeutic benefit.

References

A Comparative Guide to Protein Labeling: Validating Conjugation Sites with N-Boc-N-bis(PEG3-NHS ester) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Boc-N-bis(PEG3-NHS ester) with other common amine-reactive labeling reagents for protein conjugation. It includes a detailed examination of their performance, supported by a summary of available data, and comprehensive experimental protocols for labeling and the subsequent validation of conjugation sites using mass spectrometry.

Introduction to Amine-Reactive Protein Labeling

Covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PROTACs, and various diagnostic and imaging agents. The most common targets for such modifications are the primary amines found at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues.[1] N-hydroxysuccinimide (NHS) esters are widely used reagents that react with these primary amines to form stable amide bonds.[][3]

N-Boc-N-bis(PEG3-NHS ester) is a branched, amine-reactive crosslinker featuring two NHS ester functional groups for protein labeling and a Boc-protected amine for orthogonal chemistry.[4][5] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance, making it a versatile tool in bioconjugation.[5] However, like all NHS esters, it faces challenges such as competing hydrolysis and a lack of site-specificity, which can lead to heterogeneous products.[][6] This guide compares the performance of N-Boc-N-bis(PEG3-NHS ester) with alternative amine-reactive chemistries to aid in the selection of the most appropriate reagent for a given application.

Comparison of Amine-Reactive Labeling Chemistries

The choice of a labeling reagent depends on several factors, including the desired reactivity, the stability of the resulting linkage, and the specific experimental conditions. Below is a comparative overview of N-Boc-N-bis(PEG3-NHS ester) and its common alternatives.

FeatureN-Boc-N-bis(PEG3-NHS ester)Carbodiimides (e.g., EDC) + NHSIsothiocyanates (e.g., FITC)
Reactive Group N-Hydroxysuccinimide (NHS) esterO-acylisourea intermediate (formed in situ)Isothiocyanate
Target Residues Primary amines (Lysine, N-terminus)Carboxyl groups (Asp, Glu) to form an intermediate that reacts with primary aminesPrimary amines (Lysine, N-terminus)
Resulting Bond AmideAmideThiourea
Bond Stability Highly stable (half-life of ~600 years in neutral solution)[7]Highly stable (Amide bond)Very stable under physiological conditions
Optimal pH 7.2 - 8.5[][8]4.5 - 5.5 (activation), 7.2-8.5 (coupling to amine)9.0 - 9.5
Reaction Speed Fast (minutes to a few hours)[]Variable, generally fastSlower than NHS esters
Key Advantages Bifunctional with orthogonal Boc-protected amine; PEG spacers improve solubility.[5]Can be used to conjugate any two molecules with a carboxyl and amine group; "zero-length" crosslinker.Thiourea bond is very stable; reagents are generally more stable in storage than NHS esters.
Key Disadvantages Susceptible to hydrolysis, which competes with the labeling reaction; lacks site-specificity.[][6]Can lead to side reactions and polymerization if not carefully controlled; requires a two-step process for amine-to-amine linkage.Requires higher pH which can be detrimental to some proteins; slower reaction rate.
Common Applications PROTACs, ADCs, bioconjugation, crosslinking.[9]Protein-protein conjugation, surface immobilization.Fluorescent labeling for microscopy and flow cytometry.

Experimental Protocols

Protein Labeling with N-Boc-N-bis(PEG3-NHS ester)

This protocol outlines a general procedure for labeling a protein with N-Boc-N-bis(PEG3-NHS ester). Optimization of the molar excess of the labeling reagent may be required to achieve the desired degree of labeling.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-Boc-N-bis(PEG3-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation: Immediately before use, prepare a stock solution of N-Boc-N-bis(PEG3-NHS ester) in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Labeling Reaction: Add the desired molar excess of the N-Boc-N-bis(PEG3-NHS ester) stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. If the attached molecule is light-sensitive, protect the reaction from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer.

Validation of Conjugation Sites by Mass Spectrometry (Peptide Mapping)

This protocol describes the identification of conjugation sites on a labeled protein using a standard bottom-up proteomics approach.[10][11][12]

1. Sample Preparation and Tryptic Digestion:

  • Denaturation, Reduction, and Alkylation:

    • To approximately 100 µg of the labeled protein, add a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1 M.

    • Add sequencing-grade trypsin at a 1:20 to 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Inject the digested peptide mixture onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration in water with 0.1% formic acid.

  • Mass Spectrometry:

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

3. Data Analysis:

  • Database Searching:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a database containing the sequence of the target protein.

    • Specify trypsin as the digesting enzyme.

    • Define the mass of the N-Boc-N-bis(PEG3-NHS ester) minus the leaving group as a variable modification on lysine residues and the protein N-terminus.

    • Also include other potential modifications such as carbamidomethylation of cysteine (from IAA) and oxidation of methionine.

  • Site Localization:

    • The search engine will identify peptides that have been modified with the labeling reagent and provide a localization score for the modification site on the peptide sequence.

    • Manually inspect the MS/MS spectra of the identified modified peptides to confirm the presence of fragment ions that support the assigned modification site. The presence of PEG chains can complicate fragmentation and data analysis, sometimes requiring specialized software or manual interpretation.[13][14][15][16][17]

Visualizations

reaction_mechanism Protein Protein-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack NHS_Ester N-Boc-N-bis(PEG3-NHS ester) NHS_Ester->Intermediate Conjugate Protein-NH-CO-Linker (Stable Amide Bond) Intermediate->Conjugate Collapse of Intermediate NHS N-Hydroxysuccinimide Intermediate->NHS Release of Leaving Group experimental_workflow cluster_labeling Protein Labeling cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing start Labeled Protein denature Denaturation, Reduction, Alkylation start->denature digest Tryptic Digestion denature->digest lc LC Separation (Peptides) digest->lc ms MS/MS Analysis lc->ms search Database Search ms->search validation Site Validation search->validation

References

Safety Operating Guide

Personal protective equipment for handling N-Boc-N-bis(PEG3-NHS ester)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of N-Boc-N-bis(PEG3-NHS ester) based on the general properties of N-hydroxysuccinimide (NHS) esters, polyethylene (B3416737) glycol (PEG) derivatives, and Boc-protected amines. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Always consult the SDS provided by your supplier for the most accurate and comprehensive safety information before handling this chemical.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling N-Boc-N-bis(PEG3-NHS ester).

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various laboratory operations involving N-Boc-N-bis(PEG3-NHS ester).

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile or other chemical-resistant glovesLaboratory coatNot generally required
Weighing (Solid) Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatN95 or P100 respirator if weighing outside a fume hood or if dust is generated
Dissolution/Solution Prep Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood
Reaction Setup & Monitoring Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood
Work-up & Purification Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood
Waste Disposal Safety gogglesNitrile or other chemical-resistant glovesLaboratory coatWork in a fume hood

Experimental Protocols: Safe Handling and Disposal

Storage
  • Store N-Boc-N-bis(PEG3-NHS ester) in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from moisture, as the NHS ester is moisture-sensitive and will hydrolyze.

  • Store away from strong oxidizing agents, strong acids, strong bases, and amines.

Handling and Use
  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. Have an emergency eyewash station and safety shower readily accessible.

  • Weighing:

    • Whenever possible, weigh the solid compound in a fume hood to minimize inhalation exposure.

    • If a fume hood is not available, use a balance with a draft shield and wear a respirator (N95 or P100).

    • Avoid creating dust.

  • Dissolution:

    • Perform all dissolutions in a certified chemical fume hood.

    • Slowly add the solid to the solvent to avoid splashing.

    • N-Boc-N-bis(PEG3-NHS ester) is soluble in common organic solvents like DMSO and DMF.

  • Reaction:

    • Set up reactions in a fume hood.

    • NHS esters are reactive towards primary and secondary amines. Avoid using amine-containing buffers (e.g., Tris) unless it is part of the intended reaction.

    • Reactions are typically carried out at room temperature. Be aware of any potential exotherms if scaling up.

  • Quenching:

    • Unreacted NHS ester can be quenched by adding an excess of a primary amine (e.g., ethanolamine (B43304) or glycine) or by hydrolysis with water, which can be accelerated by adjusting the pH to a slightly basic condition (pH 8-9) for a sufficient period.

Disposal Plan
  • Solid Waste:

    • Dispose of unused or expired solid N-Boc-N-bis(PEG3-NHS ester) as hazardous chemical waste.

    • Contaminated items such as weighing paper, pipette tips, and gloves should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Do not pour any solutions down the drain.

    • Prior to disposal, consider quenching any unreacted NHS ester in the waste solution as described in the quenching section to reduce its reactivity.

  • Decontamination:

    • Clean any spills immediately with an appropriate absorbent material.

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

    • Collect all spill cleanup materials in a sealed bag and dispose of as hazardous waste.

Visualizations

G Safe Handling Workflow for N-Boc-N-bis(PEG3-NHS ester) cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive Chemical store Store in Cool, Dry, Ventilated Area start->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction dissolve->react quench Quench Unreacted Ester react->quench dispose_solid Collect Solid Waste react->dispose_solid dispose_liquid Collect Liquid Waste quench->dispose_liquid decontaminate Decontaminate Work Area dispose_liquid->decontaminate dispose_solid->decontaminate end End of Process decontaminate->end

Caption: Workflow for the safe handling of N-Boc-N-bis(PEG3-NHS ester).

G Hazard and Protective Measure Relationship cluster_hazards Potential Hazards cluster_ppe Protective Measures h1 Inhalation of Dust p1 Work in Fume Hood / Wear Respirator h1->p1 h2 Skin/Eye Contact (Irritation) p2 Wear Goggles & Gloves h2->p2 h3 Moisture Sensitivity (Hydrolysis) p3 Store in Desiccated & Sealed Container h3->p3 h4 Reactivity with Amines p4 Use Non-Amine Buffers h4->p4

Caption: Relationship between hazards and protective measures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.